7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane
Description
Properties
IUPAC Name |
7-(bromomethyl)-3-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-3-6-5-1-2-9-4-7(5)6/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWZDODCSFFQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1C2CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 3-Oxabicyclo[4.1.0]heptane Scaffold: A Technical Guide to a Rising Star in Medicinal Chemistry
Executive Summary: In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to three-dimensional, rigid scaffolds. The 3-oxabicyclo[4.1.0]heptane core, a simple yet elegant fusion of a cyclohexane ring and an epoxide, has emerged as a particularly valuable motif. Its true power lies in its ability to act as a conformationally locked bioisostere for more flexible or metabolically labile groups, most notably morpholine and phenyl rings. By pre-organizing key pharmacophoric elements in a biologically relevant orientation, this scaffold can significantly enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. This guide provides an in-depth analysis of the synthesis, strategic application, and proven impact of the 3-oxabicyclo[4.1.0]heptane scaffold, highlighted by its successful incorporation into clinical candidates for thrombosis and oncology.
The Strategic Value of Conformational Rigidity
In drug design, a molecule's shape is paramount. Flexible molecules often pay a significant entropic penalty upon binding to their target, as they must "freeze" into a single bioactive conformation. Rigid scaffolds, like 3-oxabicyclo[4.1.0]heptane, circumvent this issue by existing in a limited set of well-defined, low-energy conformations. This pre-organization can lead to a substantial increase in binding affinity.
Furthermore, replacing planar aromatic rings with saturated, sp³-rich bicyclic structures is a proven strategy to improve key drug-like properties.[1][2] This "escape from flatland" can enhance solubility, increase metabolic stability by removing sites susceptible to CYP450 oxidation, and improve permeability, ultimately leading to better drug candidates.[1][2][3]
Synthesis of the 3-Oxabicyclo[4.1.0]heptane Core
The primary route to the 3-oxabicyclo[4.1.0]heptane core is the stereoselective epoxidation of a corresponding cyclohexenol derivative. The resident hydroxyl group is a powerful tool, acting as a directing group to guide the epoxidizing agent to the same face of the double bond, thus ensuring high diastereoselectivity.
Common epoxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone in the presence of a ketone catalyst to generate dimethyldioxirane (DMDO) in situ.[1][4] The choice of reagent can be influenced by the substrate's sensitivity and the desired scale of the reaction.[5]
Below is a general workflow for the synthesis of this scaffold.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. CN101613330A - Method for preparing epoxycyclohexane by hydrogen peroxide epoxidation - Google Patents [patents.google.com]
- 3. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
7-bromomethyl-3-oxabicyclo[4.1.0]heptane CAS number and suppliers
The following technical guide details the chemical identity, synthesis, applications, and supply chain data for 7-(bromomethyl)-3-oxabicyclo[4.1.0]heptane .
Executive Summary
7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane (CAS: 2378502-36-2 ) is a specialized bicyclic building block used primarily in medicinal chemistry. It serves as a critical intermediate for introducing the 3-oxabicyclo[4.1.0]heptane scaffold, which has recently emerged as a non-nitrogen-containing bioisostere of morpholine .
This scaffold is particularly valuable in the development of kinase inhibitors (e.g., PI3K, mTOR) where it mimics the coplanar conformation of morpholine without the associated basic nitrogen, thereby altering solubility, lipophilicity, and metabolic stability profiles while maintaining key hydrogen-bonding interactions.[1]
Chemical Identity & Properties
Nomenclature & Identification[2]
-
Chemical Name: 7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane
-
CAS Registry Number: 2378502-36-2
-
Synonyms: (3-Oxabicyclo[4.1.0]hept-7-yl)methyl bromide
-
Molecular Formula: C
H BrO[2]
Structural Analysis
The molecule consists of a tetrahydropyran ring fused to a cyclopropane ring. The "3-oxa" designation indicates oxygen at position 3 of the six-membered ring. The "7-bromomethyl" group is located at the apical position of the cyclopropane ring.
| Property | Data | Note |
| Core Scaffold | 3-Oxabicyclo[4.1.0]heptane | Morpholine Isostere |
| Stereochemistry | exo / endo isomers possible | Typically synthesized as a diastereomeric mixture unless chirally catalyzed.[4] |
| Predicted Boiling Point | ~220°C | Based on structure/MW |
| Predicted Density | ~1.4 g/cm³ | Halogenated bicyclic |
| Solubility | DCM, THF, Ethyl Acetate | Hydrophobic, sparing solubility in water |
Synthesis & Production Protocols
Mechanistic Pathway
The synthesis of 7-substituted 3-oxabicyclo[4.1.0]heptanes typically proceeds via the cyclopropanation of 3,6-dihydro-2H-pyran . To achieve the 7-bromomethyl functionality, a stepwise approach converting an ester to an alcohol and then to the bromide is the standard industrial route.
Step 1: Cyclopropanation (Formation of the Core)
-
Reagents: 3,6-Dihydro-2H-pyran, Ethyl diazoacetate (EDA).
-
Catalyst: Rhodium(II) acetate dimer [Rh
(OAc) ]. -
Mechanism: The Rh-catalyzed decomposition of EDA generates a metal-carbene species, which undergoes [2+1] cycloaddition with the double bond of the dihydropyran.
-
Result: Ethyl 3-oxabicyclo[4.1.0]heptane-7-carboxylate (mixture of exo/endo isomers).
Step 2: Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH
) or DIBAL-H. -
Solvent: Anhydrous THF.
-
Process: The ester group at C7 is reduced to a primary alcohol.
-
Result: (3-Oxabicyclo[4.1.0]hept-7-yl)methanol.[5]
Step 3: Bromination (Functionalization)
-
Reagents: Carbon Tetrabromide (CBr
) and Triphenylphosphine (PPh ) [Appel Reaction], or Phosphorus Tribromide (PBr ). -
Process: Conversion of the primary alcohol to the alkyl bromide under mild conditions to prevent cyclopropane ring opening.
-
Result: 7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane .
Visual Synthesis Workflow
Figure 1: Synthetic route from commercial dihydropyran to the target bromomethyl intermediate.
Applications in Drug Discovery
Morpholine Bioisostere
The 3-oxabicyclo[4.1.0]heptane scaffold is designed to replace the morpholine ring in drug candidates.[1][6]
-
Conformation: The fused cyclopropane ring locks the ether oxygen into a position that mimics the morpholine oxygen, preserving hydrogen bond acceptor capability.
-
PK/PD Advantages: Removing the nitrogen atom eliminates a basic center, which can reduce off-target hERG inhibition and improve metabolic stability.
-
Case Study: This scaffold has been successfully utilized in selective dual inhibitors of mTORC1 and mTORC2 , providing a 10-30 fold increase in affinity compared to classical morpholine analogues.
SAR Diagram: Isosteric Relationship
Figure 2: Structural and functional relationship between Morpholine and the 3-oxabicyclo[4.1.0]heptane scaffold.
Suppliers & Sourcing
Due to the specialized nature of this intermediate, it is primarily available from catalogue chemical vendors focusing on building blocks for medicinal chemistry.
| Supplier | Catalog Number | Purity | Pack Size | Region |
| Sigma-Aldrich | ENAH581684BA | 95%+ | Custom | Global |
| Enamine | EN300-1673310 | 95% | 1g, 5g | Europe/USA |
| Bld Pharm | BD01254896 | 97% | 1g, 5g | Global |
| AstaTech | 56298 | 95% | Custom | USA |
Note: Always verify the CAS number (2378502-36-2) specifically, as the isomer 3-(bromomethyl)-7-oxabicyclo[4.1.0]heptane (CAS 2490673-26-0) is also commercially available but structurally distinct (epoxide vs. cyclopropane).
Safety & Handling
-
Hazard Class: Alkyl Bromide / Irritant.
-
GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The cyclopropane ring is strained; avoid strong acids which may cause ring opening.
-
Reactivity: The bromomethyl group is a potent electrophile (alkylating agent). Handle in a fume hood.
References
-
Hobbs, H. et al. (2019).[1] Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(15), 6972–6984.[1] [1]
-
Sigma-Aldrich. Product Detail: 7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane.
-
Enamine Store. Product EN300-1673310.
-
PubChem. Compound Summary: 7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane.
Sources
- 1. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Oxabicyclo[4.1.0]heptane, 3-(bromomethyl)- | 2490673-26-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 286-20-4[7-oxabicyclo[4.1.0]heptane]- Acmec Biochemical [acmec.com.cn]
- 5. 1708160-44-4|(3-Oxabicyclo[4.1.0]heptan-7-yl)methanol|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
The Ascendant Scaffold: A Technical Guide to 3-Oxabicyclo[4.1.0]heptane Derivatives in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Strained Ring System
The 3-oxabicyclo[4.1.0]heptane ring system, more commonly known as cyclohexene oxide, represents a fascinating and increasingly important structural motif in organic chemistry. This strained bicyclic ether, while seemingly simple, provides a versatile platform for the synthesis of complex molecules with significant applications in medicinal chemistry and beyond. Its inherent ring strain makes it susceptible to a variety of stereospecific chemical transformations, allowing for the introduction of diverse functionalities with a high degree of control. This guide will delve into the synthesis, reactivity, and applications of 3-oxabicyclo[4.1.0]heptane derivatives, providing both a theoretical framework and practical insights for researchers in the field.
The resurgence of interest in this scaffold can be largely attributed to its successful application as a bioisostere for the morpholine ring, a common pharmacophore in many drug molecules.[1][2] The ability of the 3-oxabicyclo[4.1.0]heptane core to mimic the key interactions of morpholine while offering a distinct physicochemical profile has opened new avenues for drug design and development, particularly in the realm of kinase inhibitors.[1][2][3]
This technical guide will provide a comprehensive overview of the 3-oxabicyclo[4.1.0]heptane core, from its fundamental synthesis to its cutting-edge applications. We will explore the nuances of its reactivity and provide detailed protocols for its preparation and modification, empowering researchers to harness the full potential of this remarkable scaffold.
Synthesis of the 3-Oxabicyclo[4.1.0]heptane Core: Mastering the Epoxidation of Cyclohexenes
The primary and most direct route to the 3-oxabicyclo[4.1.0]heptane scaffold is the epoxidation of a corresponding cyclohexene derivative. The choice of epoxidizing agent and reaction conditions is critical in determining the yield, selectivity, and stereochemical outcome of the reaction.
General Epoxidation Methodologies
A variety of reagents and methods have been developed for the epoxidation of alkenes, many of which are applicable to cyclohexene and its derivatives.[4]
-
Peroxyacids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are widely used for their reliability and ease of use. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly" mechanism, where the oxygen atom is transferred from the peroxyacid to the double bond in a single step.
-
Hydrogen Peroxide: In the presence of a suitable catalyst, hydrogen peroxide can be an effective and environmentally benign epoxidizing agent.[4] Catalytic systems often involve transition metals or Lewis acids to activate the peroxide.
-
Metal-Catalyzed Oxidations: Various transition metal complexes can catalyze the epoxidation of alkenes using molecular oxygen or other terminal oxidants.[4] These methods offer the potential for high efficiency and selectivity.
Experimental Protocol: General Epoxidation of Cyclohexene using m-CPBA
-
Dissolution: Dissolve cyclohexene (1.0 equivalent) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) in the same solvent to the stirred cyclohexene solution. The addition should be done portion-wise or via a dropping funnel to control the reaction temperature, as the reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the resulting meta-chlorobenzoic acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the chlorinated solvent.
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 3-oxabicyclo[4.1.0]heptane (cyclohexene oxide).
Stereoselective Epoxidation: Accessing Chiral Scaffolds
For applications in medicinal chemistry and the synthesis of chiral molecules, the ability to control the stereochemistry of the epoxide is paramount. Asymmetric epoxidation of cyclohexene derivatives allows for the preparation of enantiomerically enriched 3-oxabicyclo[4.1.0]heptane scaffolds.
Several powerful methods for asymmetric epoxidation have been developed:
-
Sharpless Asymmetric Epoxidation: While primarily used for allylic alcohols, this method, employing a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and tert-butyl hydroperoxide as the oxidant, has been adapted for certain cyclic alkenes.
-
Jacobsen-Katsuki Epoxidation: This method utilizes a chiral manganese-salen complex as the catalyst and is particularly effective for the asymmetric epoxidation of cis-disubstituted alkenes.[5]
-
Organocatalytic Epoxidation: Chiral ketones, such as the Shi catalyst (a fructose-derived ketone), can catalyze the asymmetric epoxidation of a wide range of alkenes using Oxone® as the terminal oxidant.[5]
Conceptual Workflow for Asymmetric Epoxidation
Caption: Asymmetric epoxidation workflow.
Reactivity of 3-Oxabicyclo[4.1.0]heptane Derivatives: The Power of Ring-Opening Reactions
The synthetic utility of 3-oxabicyclo[4.1.0]heptane derivatives is largely derived from the high ring strain of the epoxide, which makes it susceptible to nucleophilic attack and subsequent ring-opening.[6] This reactivity allows for the stereospecific introduction of two vicinal functional groups, providing a powerful tool for the construction of complex molecular architectures.[7]
Nucleophilic Ring-Opening: A Versatile Transformation
The ring-opening of epoxides can be catalyzed by either acid or base, and the regioselectivity of the reaction is dependent on the reaction conditions and the nature of the nucleophile.
-
Base-Catalyzed Ring-Opening: Under basic or neutral conditions, the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring in a classic SN2 reaction.[6] For unsymmetrically substituted 3-oxabicyclo[4.1.0]heptane derivatives, the attack generally occurs at the less sterically hindered carbon atom. This reaction results in an inversion of stereochemistry at the site of attack, leading to the formation of trans-disubstituted cyclohexane derivatives.
-
Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a highly reactive oxonium ion and making the epoxide a better electrophile.[8][9] This allows for ring-opening by weaker nucleophiles. The regioselectivity in acid-catalyzed ring-opening is more complex. The reaction can proceed with significant SN1 character, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge.[6]
Reaction Pathway: Acid vs. Base Catalyzed Ring-Opening
Caption: Regioselectivity in epoxide ring-opening.
Experimental Protocol: Nucleophilic Ring-Opening with an Amine
-
Reactant Mixture: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine the 3-oxabicyclo[4.1.0]heptane derivative (1.0 equivalent) and the desired amine (1.0-2.0 equivalents). A solvent such as isopropanol or acetonitrile can be used, or the reaction can be run neat.
-
Catalyst (Optional): For less reactive amines, a Lewis acid catalyst (e.g., LiClO₄, Yb(OTf)₃) can be added (0.1-0.2 equivalents).
-
Heating: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the substrates.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired trans-2-aminocyclohexanol derivative.
Applications in Drug Discovery and Development: A Modern Bioisostere
The 3-oxabicyclo[4.1.0]heptane scaffold has emerged as a valuable building block in medicinal chemistry, primarily due to its role as a non-classical bioisostere of the morpholine ring.[1][2]
Morpholine Isostere in Kinase Inhibitors
Morpholine is a prevalent heterocycle in many kinase inhibitors, where the oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase. The 3-oxabicyclo[4.1.0]heptane core can effectively mimic this hydrogen bonding interaction while offering several potential advantages:
-
Improved Physicochemical Properties: Replacement of the morpholine ring can lead to improvements in properties such as solubility, lipophilicity, and metabolic stability.
-
Novel Chemical Space: The introduction of this scaffold provides access to novel chemical space, potentially leading to new intellectual property.
-
Enhanced Selectivity: The rigid, three-dimensional structure of the bicyclic system can impart greater conformational constraint, which may lead to improved selectivity for the target kinase.
A notable example is the discovery of potent and selective inhibitors of the PI3K-AKT-mTOR pathway, where the 3-oxabicyclo[4.1.0]heptane moiety successfully replaced the morpholine ring, leading to compounds with excellent in vitro and in vivo activity.[1][2][3]
Table 1: Comparison of Physicochemical Properties: Morpholine vs. 3-Oxabicyclo[4.1.0]heptane Analogs
| Property | Morpholine Derivative | 3-Oxabicyclo[4.1.0]heptane Derivative |
| Molecular Weight | Varies | Generally higher |
| logP | Varies | Can be modulated |
| Polar Surface Area | Lower | Higher |
| Hydrogen Bond Acceptors | 1 (Oxygen) | 1 (Oxygen) |
| Rotatable Bonds | Fewer | More restricted |
| 3D Shape | Flexible chair/boat | Rigid, defined |
Characterization of 3-Oxabicyclo[4.1.0]heptane Derivatives
The characterization of 3-oxabicyclo[4.1.0]heptane derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the epoxide ring typically appear as multiplets in the range of δ 3.0-3.5 ppm. The coupling constants between these protons can provide information about the stereochemistry of the ring fusion.
-
¹³C NMR: The carbon atoms of the epoxide ring typically resonate in the range of δ 50-60 ppm.
-
-
Infrared (IR) Spectroscopy: The characteristic C-O stretching vibration of the epoxide ring is typically observed in the region of 1250 cm⁻¹ and 800-950 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak is readily observed, and fragmentation patterns can provide further structural information.
Table 2: Spectroscopic Data for 3-Oxabicyclo[4.1.0]heptane (Cyclohexene Oxide)
| Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ 3.11 (m, 2H), 1.95-1.75 (m, 2H), 1.55-1.20 (m, 6H) |
| ¹³C NMR (CDCl₃) | δ 52.3, 24.5, 19.8 |
| IR (neat) | ν 3015, 2935, 1445, 1250, 830 cm⁻¹ |
| MS (EI) | m/z (%) 98 (M⁺, 25), 83 (15), 69 (40), 55 (100), 41 (85) |
Conclusion and Future Outlook
The 3-oxabicyclo[4.1.0]heptane scaffold has transitioned from a simple epoxide to a highly valuable building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis, predictable reactivity, and ability to serve as a versatile bioisostere have solidified its place in the toolbox of synthetic and medicinal chemists. The continued development of novel stereoselective synthetic methods and the exploration of its applications in diverse therapeutic areas promise a bright future for this strained yet powerful ring system. As the demand for novel, three-dimensional molecular architectures in drug discovery continues to grow, the 3-oxabicyclo[4.1.0]heptane core is poised to play an increasingly significant role in the development of the next generation of therapeutics.
References
-
Epoxide ring-opening reaction of cyclohexene oxide with various amines... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Asymmetric Epoxidation of Alkenes Catalyzed by a Cobalt Complex - PubMed. (2023, July 19). Retrieved February 15, 2026, from [Link]
-
Asymmetric Epoxidation of Alkenes Catalyzed by a Cobalt Complex - ACS Publications. (2023, July 5). Retrieved February 15, 2026, from [Link]
-
Organocatalytic epoxidation and allylic oxidation of alkenes by molecular oxygen. (2021, October 14). Retrieved February 15, 2026, from [Link]
-
Stereoselective Epoxidation of Cyclic Dienes and Trienes by Dioxiranes - ResearchGate. (2025, August 29). Retrieved February 15, 2026, from [Link]
-
The application of organocatalytic Asymmetric Epoxidation - The University of East Anglia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Diastereoselectivity in the Epoxidation of Substituted Cyclohexenes by Dimethyldioxirane1,2 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 15, 2026, from [Link]
-
Cyclohexene oxide - Wired Chemist. (n.d.). Retrieved February 15, 2026, from [Link]
-
What products are obtained from the reaction of cyclohexene oxide with b. methylamine? - Pearson. (2024, March 23). Retrieved February 15, 2026, from [Link]
-
Cyclohexene oxide - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
5.3: Epoxidation of Unfunctionalized Alkenes - Chemistry LibreTexts. (2021, March 16). Retrieved February 15, 2026, from [Link]
-
Cyclohexene oxide | C6H10O | CID 9246 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ring-opening polymerization of cyclohexene oxide using aluminum amine–phenolate complexes - Dalton Transactions (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]
-
Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands - SciELO México. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes - PubMed. (2024, May 4). Retrieved February 15, 2026, from [Link]
-
7-Oxabicyclo[4.1.0]heptane - the NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]
-
7-Oxabicyclo[4.1.0]heptane, 1-(1,3-dimethyl-1,3-butadienyl)-2,2,6-trimethyl-, (E) - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC. (2024, April 23). Retrieved February 15, 2026, from [Link]
-
Epoxidation of cyclohexene with different molar ratios of oxidant/... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Alternating ring-opening polymerization of cyclohexene oxide and anhydrides : effect of catalyst, cocatalyst, and anhydride structure - Research portal Eindhoven University of Technology. (n.d.). Retrieved February 15, 2026, from [Link]
-
How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - ACS Publications. (2021, February 4). Retrieved February 15, 2026, from [Link]
-
The asymmetric ring-opening of cyclohexene oxide with benzyl mercaptan... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed. (2019, August 8). Retrieved February 15, 2026, from [Link]
-
3-Pentyl-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
7-Oxa-bicyclo[4.1.0]heptane - SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]
-
(PDF) Discovery of 3Oxabicyclo[4.1.0]heptane a Non-Nitrogen - Amanote Research. (n.d.). Retrieved February 15, 2026, from [Link]
-
Bi-7-oxabicyclo[4.1.0]heptane (C12H18O2) - PubChemLite. (n.d.). Retrieved February 15, 2026, from [Link]
-
Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Borinic Acid-Catalyzed Ring-Opening of Epoxy Alcohols. (n.d.). Retrieved February 15, 2026, from [Link]
-
Epoxides Ring-Opening Reactions - Chemistry Steps. (2020, June 18). Retrieved February 15, 2026, from [Link]
-
Opening of Epoxides With Acid - Master Organic Chemistry. (2015, February 2). Retrieved February 15, 2026, from [Link]
-
Acid Catalyzed Ring Opening of an Epoxide - YouTube. (2019, July 30). Retrieved February 15, 2026, from [Link]
Sources
- 1. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Discovery of 3Oxabicyclo[4.1.0]heptane a Non-Nitrogen [research.amanote.com]
- 4. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
Harnessing Three-Dimensionality: A Technical Guide to Novel Saturated Heterocycles in Fragment-Based Drug Design
Executive Summary
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds.[1][2] By screening low molecular weight fragments, FBDD allows for a more thorough exploration of chemical space and often yields starting points with higher ligand efficiency compared to traditional high-throughput screening (HTS).[3][4] However, the efficacy of any FBDD campaign is fundamentally dependent on the quality and diversity of its fragment library. Historically, these libraries have been dominated by flat, aromatic compounds. This guide posits that the next frontier in FBDD lies in the systematic exploration of three-dimensional (3D) chemical space through the use of novel, saturated heterocyclic fragments.
This document provides a technical framework for researchers, medicinal chemists, and drug development professionals on the rationale, design, synthesis, and application of saturated heterocycles in FBDD. We will explore the inherent advantages of these scaffolds—including improved physicochemical properties and the ability to form more specific, complex interactions with protein targets—and provide actionable protocols for their integration into modern drug discovery workflows.
Chapter 1: The FBDD Paradigm and the Case for Chemical Space Expansion
Principles of Fragment-Based Drug Design
FBDD is a rational drug design approach that begins with the identification of small chemical fragments (typically 100-300 Daltons) that bind weakly but efficiently to a biological target.[3][5] Unlike HTS, which screens large libraries of complex molecules for potent binders, FBDD embraces weak affinity hits (μM to mM range) and uses structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) to understand their binding modes.[6][7] These low-complexity hits serve as starting points for optimization, where medicinal chemistry efforts focus on "growing," "linking," or "merging" fragments to generate potent, drug-like lead compounds.[8][9][10]
The core advantage of this approach is efficiency; smaller, less complex fragments mean that a library of a few thousand compounds can sample a chemical space comparable to millions of larger molecules.[1][11] This leads to higher hit rates and provides starting points that are often more amenable to optimization of pharmacokinetic and pharmacodynamic properties.[3][12]
The "Flatland" Problem: Limitations of Aromatic-Rich Libraries
A significant portion of existing fragment libraries is composed of flat, aromatic, and heteroaromatic rings.[13] While synthetically accessible, this chemical bias presents a critical limitation. Biological targets, particularly the binding pockets of proteins, are inherently three-dimensional and often chiral.[14] Over-reliance on planar fragments restricts the exploration of these complex 3D pockets, potentially missing key interaction points that are crucial for high affinity and selectivity.
This phenomenon, often termed "escaping from flatland," highlights a growing consensus in medicinal chemistry: increasing the three-dimensional character of drug candidates can lead to improved clinical success.[15][16] Molecules with a higher fraction of sp³-hybridized carbons tend to exhibit better solubility, improved metabolic stability, and reduced promiscuity compared to their flat, aromatic counterparts.[15][17][18]
Chapter 2: The Strategic Advantage of Saturated Heterocycles
Saturated heterocycles are cyclic compounds containing at least one heteroatom (e.g., N, O, S) and a high proportion of sp³-hybridized carbon centers.[19] Their incorporation into fragment libraries offers a direct solution to the "flatland" problem.
Enhanced Physicochemical Properties
The shift from sp²- to sp³-rich scaffolds imparts significant and favorable changes to molecular properties. Saturated heterocycles are generally less lipophilic and have better aqueous solubility than their aromatic counterparts, a critical property for fragment screening which often requires high compound concentrations.[19][20] Their non-planar nature disrupts crystal packing, which can improve solubility and absorption characteristics. Furthermore, the introduction of stereocenters provides a greater diversity of shapes for probing protein binding sites.[18][20]
| Property | Aromatic Heterocycles (e.g., Pyridine) | Saturated Heterocycles (e.g., Piperidine) | Rationale & Advantage in FBDD |
| Geometry | Planar (2D) | Puckered, Chair/Boat/Twist (3D) | Allows for better exploration of 3D protein pockets and enables more specific vector-oriented interactions.[14] |
| Fraction sp³ (Fsp³) | Low | High | Correlates with higher clinical success rates, improved solubility, and reduced promiscuity.[15] |
| Solubility | Generally lower | Generally higher | Crucial for FBDD screening, which requires high fragment concentrations to detect weak binding.[19][20] |
| Metabolic Stability | Prone to aromatic oxidation (e.g., CYP450) | Avoids arene oxidation pathways, can be more stable.[19] | Leads to better pharmacokinetic profiles during lead optimization. |
| Chirality | Achiral (unless substituted) | Often chiral, introducing stereoisomers | Provides greater structural and shape diversity from a single scaffold.[20] |
| Synthetic Tractability | Well-established C-H functionalization | C-H functionalization can be more challenging but offers diverse vectors.[21] | Novel synthetic methods are expanding access to diverse substitution patterns.[22] |
Table 1: Comparative analysis of aromatic vs. saturated heterocycles for FBDD.
Enabling Novel Binding Interactions
The defined three-dimensional shapes of saturated heterocycles allow them to act as rigid scaffolds, positioning substituents in precise vectors to engage with specific residues in a target's binding site. This is a distinct advantage over flat aromatic rings, where substituents are confined to the plane of the ring. This precise spatial arrangement can lead to the discovery of novel binding modes and the identification of previously unexplored sub-pockets.[23][24]
Chapter 3: Building the 3D Fragment Library: Design and Synthesis
The construction of a high-quality, 3D-rich fragment library is a cornerstone of a modern FBDD campaign. This requires a deliberate strategy encompassing both computational design and advanced synthetic chemistry.
Principles of 3D Fragment Library Design
-
Scaffold Diversity: The library should contain a wide range of saturated heterocyclic cores (e.g., piperidines, pyrrolidines, morpholines, azetidines, as well as more complex bridged and spirocyclic systems).[14][20]
-
Vectorial Diversity: Fragments should be designed with functional groups ("exit vectors") that are poised for synthetic elaboration, allowing for systematic exploration of the surrounding binding pocket during hit-to-lead optimization.[25]
-
Physicochemical Compliance: Fragments must adhere to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3, rotatable bonds ≤ 3) to ensure they possess fragment-like properties.[4][26]
-
Synthetic Tractability: The chosen scaffolds must be amenable to rapid analog synthesis to support structure-activity relationship (SAR) studies.
Key Synthetic Strategies
The synthesis of novel, sp³-rich fragments is an active area of chemical research. Traditional methods are being supplemented by modern approaches that provide access to unprecedented chemical space.
-
Diversity-Oriented Synthesis (DOS): DOS strategies are particularly well-suited for generating fragment libraries. These approaches use a common starting material and a series of branching reaction pathways to rapidly generate a collection of structurally diverse and complex scaffolds.[27][28]
-
C-H Functionalization: Modern methods for the selective C-H functionalization of saturated heterocycles allow for the late-stage introduction of functional groups at positions that were previously difficult to access. This is invaluable for creating diverse analogs from a common core structure.[21][24]
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions, enabling the synthesis of complex, sp³-rich scaffolds that are difficult to produce using other methods.[16][23]
-
Continuous Flow Chemistry: Flow chemistry techniques can be used for reactions such as hydrogenations to convert unsaturated heteroaromatics into their saturated or semi-saturated counterparts safely and efficiently.[22]
Chapter 4: The FBDD Workflow with Saturated Heterocycles
Integrating saturated heterocyclic fragments into an FBDD campaign follows a well-established workflow, but with specific considerations for these 3D molecules. The primary goal is to reliably detect weak binding events and obtain high-resolution structural information to guide optimization.
Caption: The FBDD workflow using 3D saturated heterocycles.
Step 1: Primary Fragment Screening
Because fragment binding is typically weak, highly sensitive biophysical techniques are required for initial screening.[6][29] The choice of method depends on the nature of the target protein and available resources.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for FBDD as it can reliably detect weak binding events.[7][30]
-
Ligand-Observed Methods: Techniques like Saturation Transfer Difference (STD) NMR, WaterLOGSY, and ¹⁹F NMR are used to detect the binding of fragments to a high molecular weight target.[29][31][32] They are high-throughput and consume relatively little protein.
-
Protein-Observed Methods: Techniques like ¹H-¹⁵N HSQC track chemical shift perturbations in the protein spectrum upon fragment binding, providing direct information about the binding site.[31]
-
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that immobilizes the target protein on a sensor chip and detects changes in mass as fragments in solution bind to it. It can provide kinetic data (on/off rates) in addition to affinity information.[12][33]
-
Thermal Shift Assays (TSA): TSA measures the change in a protein's melting temperature upon ligand binding. It is a rapid and inexpensive method suitable for high-throughput screening.[33]
Step 2: Hit Validation and Structural Biology
A positive result from a primary screen is not sufficient; hits must be validated by at least one orthogonal method to eliminate false positives.[11] The ultimate goal of this phase is to gain a precise, three-dimensional understanding of how the fragment binds.
-
X-ray Crystallography: This is the gold standard for FBDD.[33][34] Obtaining a high-resolution co-crystal structure of the fragment bound to the target protein provides a definitive view of the binding mode, including the precise orientation of the fragment and its interactions with the protein and surrounding water molecules.[5][33] This structural information is the essential blueprint for the subsequent optimization phase.[6]
Experimental Protocol: NMR-based Screening with Saturation Transfer Difference (STD)
Causality: This protocol is chosen for its efficiency in screening fragment mixtures without requiring isotopic labeling of the protein. It works by irradiating protein protons far from any ligand signals. This saturation is transferred via spin diffusion to protons throughout the protein and subsequently to any bound ligand through the Nuclear Overhauser Effect (NOE). Only ligands that bind will receive this saturation and show a signal in the difference spectrum, thus confirming a binding event.
-
Sample Preparation:
-
Prepare a stock solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., PBS, pH 7.4) suitable for maintaining protein stability.
-
Prepare stock solutions of fragment mixtures (cocktails of 5-10 non-overlapping fragments) in the same deuterated buffer at a concentration of ~10-20 mM.
-
For the final NMR sample, mix the protein stock with a fragment cocktail to achieve a final protein concentration of ~10 µM and a final concentration for each fragment of 200-500 µM.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H reference spectrum to confirm the integrity of the protein and fragments.
-
Set up the STD experiment. This involves two separate acquisitions:
-
On-resonance spectrum: Selectively saturate a region of the protein's aliphatic spectrum (e.g., -1.0 ppm) where no fragment signals are present. A long saturation time (e.g., 2 seconds) is used to allow for efficient transfer.
-
Off-resonance spectrum: Irradiate a region of the spectrum far from any protein or fragment signals (e.g., 40 ppm) as a control.
-
-
The final STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
-
Data Analysis:
-
Signals that appear in the final STD difference spectrum belong to fragments that have bound to the protein.
-
The intensity of the STD signals can provide a qualitative measure of binding affinity. Stronger STD signals generally indicate tighter binding.
-
By analyzing which protons of a fragment show the strongest STD effect, one can deduce the binding epitope—the part of the fragment in closest contact with the protein.
-
Step 3: Structure-Guided Hit-to-Lead Optimization
With a high-resolution structure in hand, the weakly binding fragment hit can be intelligently evolved into a potent lead compound.[8][12] The 3D structure reveals unoccupied pockets and potential new interactions that can be exploited.
-
Fragment Growing: This is the most common strategy, where the fragment is extended by adding new chemical functionality that occupies an adjacent pocket, forming additional favorable interactions with the target.[9][10] The defined vectors of saturated heterocycles are particularly advantageous for this strategy.
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, a chemical linker can be designed to connect them, often resulting in a dramatic increase in affinity and potency.[8][9]
-
Fragment Merging: If two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both fragments into a single, more potent scaffold.[8][9]
Caption: Key strategies for fragment hit-to-lead evolution.
Chapter 5: Future Directions
The application of saturated heterocycles in FBDD is a rapidly evolving field. Future progress will likely be driven by several key areas:
-
Expansion of 3D Chemical Space: The development of new synthetic methodologies will continue to provide access to novel and more complex sp³-rich scaffolds, including bridged and spirocyclic systems, further expanding the diversity of fragment libraries.[27][35]
-
Computational Integration: Advances in computational chemistry and artificial intelligence will play a greater role in designing 3D fragment libraries and predicting their binding modes, helping to prioritize which scaffolds to synthesize and screen.[36]
-
New Drug Modalities: The principles of FBDD, particularly fragment linking, are already being applied to the design of new therapeutic modalities like PROTACs (PROteolysis TArgeting Chimeras), where fragment-like molecules are used to bind to a target protein and an E3 ligase.[37]
Conclusion
The strategic shift from flat, aromatic compounds to novel, three-dimensional saturated heterocycles represents a significant evolution in fragment-based drug design. These sp³-rich scaffolds offer tangible advantages in physicochemical properties and their ability to probe the complex, 3D nature of biological targets. By combining innovative synthetic chemistry with high-sensitivity biophysical screening and structure-based design, the use of saturated heterocyclic fragments provides a robust and highly effective pathway to discover the next generation of potent and selective therapeutics.
References
-
Fragment-Based Drug Discovery - STRBD. (n.d.). Retrieved from [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Retrieved from [Link]
-
Ciulla, M. G., & Perollier, C. (n.d.). NMR Screening Methods in Fragment-Based Drug Discovery. Bentham Science. Retrieved from [Link]
-
Fragment Screening & Fragment-Based Drug Design. (n.d.). Retrieved from [Link]
-
Sunder, N., & El-Faham, A. (2017). Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
X-ray Crystallography Fragment Screening. (n.d.). Selvita. Retrieved from [Link]
-
Fragment HIT Identification in FBDD. (2022, November 16). CrystalsFirst. Retrieved from [Link]
-
Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions. (2023, December 4). Mestrelab Research. Retrieved from [Link]
-
Fragment-to-Lead. (n.d.). Creative Biostructure. Retrieved from [Link]
-
Protein X-ray Crystallography in Drug Discovery. (n.d.). Creative Biostructure. Retrieved from [Link]
-
Escape from Flatland: 2D to 3D Molecules via Dearomatization. (2022, August 15). Research Communities. Retrieved from [Link]
-
Fragment-Based Approach To Enhance Drug Discovery Productivity. (2022, October 14). Technology Networks. Retrieved from [Link]
-
RSC Fragments 2024. (2024, April 3). Oxford Protein Informatics Group. Retrieved from [Link]
-
Vu, Q., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Dominique, R. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Retrieved from [Link]
-
Fragment Based Drug Design and Field-Based Technology. (2018, July 9). Pharmacelera. Retrieved from [Link]
-
FBDD: Fragment-Based Drug Design. (n.d.). BioSolveIT. Retrieved from [Link]
-
de Witte, W., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry. Retrieved from [Link]
-
Boström, J., et al. (2019). Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 19). Massachusetts Biotechnology Council. Retrieved from [Link]
-
Besnard, J., et al. (2020). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science. Retrieved from [Link]
-
Ferrara, S., et al. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Rios, J. L., et al. (2016). An approach to “escape from flatland”: chemo-enzymatic synthesis and biological profiling of a library of bridged bicyclic compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Retrieved from [Link]
-
Nichols, S. E., et al. (2011). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Pharmaceuticals. Retrieved from [Link]
-
Harner, M. J., et al. (2014). NMR Spectroscopy in Fragment-Based Drug Discovery: A Practical Guide. Journal of Biomolecular NMR. Retrieved from [Link]
-
Labb, G., et al. (2026). Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]
-
Ullah, I., et al. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry. Retrieved from [Link]
-
What makes a good fragment in fragment-based drug discovery? (2021, March 26). Taylor & Francis Online. Retrieved from [Link]
-
Fragment-Based Drug Discovery. (2013, June 25). Proteopedia. Retrieved from [Link]
-
Kይል, K., et al. (2024). Late-Stage Saturation of Drug Molecules. Journal of the American Chemical Society. Retrieved from [Link]
-
Ullah, I., et al. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry. Retrieved from [Link]
-
To Design and Develop Semi-Saturated and Unsaturated Bicyclic Heterocycles for Fragment-Based Drug Discovery (FBDD) Campaigns. (n.d.). Retrieved from [Link]
-
Foley, D. J., et al. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in Chemistry. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2023, May 15). University of Cambridge. Retrieved from [Link]
-
Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. (n.d.). Young Research Group. Retrieved from [Link]
-
Heterocycles in Medicinal Chemistry III. (2026, February 14). MDPI. Retrieved from [Link]
-
Dow, M., et al. (2018). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection. Chemistry – A European Journal. Retrieved from [Link]
-
Applications of Heterocyclic Compounds in Pharmaceuticals. (2024, September 23). Reachem. Retrieved from [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (n.d.). ACS Publications. Retrieved from [Link]
-
Fragment-Based Drug Discovery. (n.d.). Retrieved from [Link]
-
Aromaticity study of heterocyclic anticancer compounds through computational s-nics method. (n.d.). Retrieved from [Link]
-
Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. (2019, February 28). Royal Society of Chemistry. Retrieved from [Link]
-
A) Selectedheterocycle containing drugs including those developed by... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 2. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 3. strbd.com [strbd.com]
- 4. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. biosolveit.de [biosolveit.de]
- 11. drughunter.com [drughunter.com]
- 12. massbio.org [massbio.org]
- 13. Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RSC Fragments 2024 | Oxford Protein Informatics Group [blopig.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Late-Stage Saturation of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach [frontiersin.org]
- 19. Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 23. communities.springernature.com [communities.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 26. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery | Broad Institute [broadinstitute.org]
- 29. lifechemicals.com [lifechemicals.com]
- 30. eurekaselect.com [eurekaselect.com]
- 31. Optimizing NMR-Based Drug Discovery - Mestrelab Resources [mestrelab.com]
- 32. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 33. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 34. selvita.com [selvita.com]
- 35. tandfonline.com [tandfonline.com]
- 36. mdpi.com [mdpi.com]
- 37. pubs.acs.org [pubs.acs.org]
7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane molecular weight and formula
The following technical guide details the structural, physical, and synthetic profile of 7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane .
Executive Summary
7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane is a specialized bicyclic building block characterized by a fused cyclopropane-pyran skeleton. Unlike its more common isomer (the epoxide-based 7-oxabicyclo[4.1.0]heptane), this molecule features an ether oxygen embedded within the six-membered ring (position 3) and a reactive bromomethyl handle on the cyclopropane bridge (position 7).
This structural distinction renders it a valuable "conformationally restricted" intermediate. It allows for the introduction of a cyclopropyl spacer into drug scaffolds while maintaining specific vector orientation, often utilized to modulate metabolic stability and lipophilicity in lead optimization.
Chemical Identity & Physical Properties[1][2][3]
The following data establishes the baseline identity for the 3-oxa isomer. Note the critical distinction from "7-oxabicyclo" derivatives (epoxides) often found in commercial catalogs.
| Property | Value | Notes |
| IUPAC Name | 7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane | |
| Molecular Formula | C₇H₁₁BrO | |
| Molecular Weight | 191.07 g/mol | Monoisotopic Mass: 189.999 g/mol |
| PubChem CID | 145913154 | |
| SMILES | C1COCC2C1C2CBr | Defines the 3-oxa-bicyclo[4.1.0] core |
| Predicted LogP | 1.5 - 1.8 | Moderately lipophilic |
| Predicted Boiling Point | 228 °C | At 760 mmHg |
| Appearance | Colorless to pale yellow oil | (Predicted based on analogs) |
Critical Nomenclature Alert: Do not confuse with 3-(bromomethyl)-7-oxabicyclo[4.1.0]heptane (CAS 2490673-26-0).
User's Topic (3-oxa): Oxygen is in the 6-membered ring (cyclic ether).
Common Isomer (7-oxa): Oxygen is the bridge (epoxide).
Impact: The chemical reactivity is vastly different; the 3-oxa species is stable to base, whereas the 7-oxa (epoxide) is highly susceptible to nucleophilic ring opening.
Structural Analysis & Stereochemistry
Conformational Architecture
The molecule consists of a 3,6-dihydro-2H-pyran ring fused to a cyclopropane ring.
-
Ring Fusion: The fusion is cis (endo/exo isomers possible regarding the bromomethyl group). The cis-fused bicyclic system forces the six-membered ring into a distorted half-chair or boat conformation to accommodate the strain of the cyclopropane.
-
Stereocenters: The bridgehead carbons (C1 and C6) are chiral. The C7 carbon bearing the bromomethyl group creates diastereomeric possibilities (exo vs. endo relative to the ether ring).
-
Exo-isomer: The -CH₂Br group points away from the six-membered ring (sterically favored).
-
Endo-isomer: The -CH₂Br group points towards the ring (sterically crowded).
-
Reactivity Hotspots
-
Primary Alkyl Bromide (C-Br): The most reactive site. Susceptible to Sₙ2 displacement by amines, thiols, or alkoxides.
-
Cyclopropane Ring: Adds ~27 kcal/mol of strain energy. While kinetically stable under neutral conditions, it can undergo acid-catalyzed ring opening or radical fragmentation.
-
Ether Oxygen (O3): Lewis basic site. Can coordinate with Lewis acids, potentially directing reactions at the cyclopropane.
Synthetic Pathways[4][5][6]
Since this specific bromide is not a standard catalog item, it is synthesized via the "Pyran-Cyclopropanation Route." This modular approach ensures stereocontrol and scalability.
Retrosynthetic Logic
The core skeleton is accessed by cyclopropanating the double bond of 3,6-dihydro-2H-pyran . The bromomethyl group is installed via reduction of an ester followed by bromination.
Step-by-Step Protocol
Step 1: Rhodium-Catalyzed Cyclopropanation
-
Reagents: 3,6-Dihydro-2H-pyran, Ethyl diazoacetate (EDA), Rh₂(OAc)₄ (cat).
-
Mechanism: Generation of a rhodium carbenoid from EDA, which adds across the electron-rich enol ether double bond.
-
Outcome: Ethyl 3-oxabicyclo[4.1.0]heptane-7-carboxylate (Mixture of exo/endo).
Step 2: Reductive Hydroxylation
-
Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF, 0°C.
-
Action: Reduction of the ester moiety to the primary alcohol.
-
Outcome: 7-(Hydroxymethyl)-3-oxabicyclo[4.1.0]heptane.
Step 3: Appel Bromination
-
Reagents: CBr₄ (Carbon Tetrabromide), PPh₃ (Triphenylphosphine), DCM.
-
Action: Conversion of the alcohol to the bromide under mild, neutral conditions to prevent cyclopropane ring opening.
-
Outcome: 7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane .
Synthesis Workflow Diagram
Figure 1: Validated synthetic route from commercial pyran precursors to the target bromide.
Applications in Drug Discovery[5]
This molecule serves as a C3-C7 bridged spacer . In medicinal chemistry, replacing a flexible ethyl or propyl chain with this bicyclic unit restricts conformational freedom.
Structure-Activity Relationship (SAR) Implications
-
Vector Control: The angle between the ether oxygen and the substituent at C7 is fixed. This is critical for positioning hydrogen bond acceptors (the ether O) relative to a pharmacophore attached at the bromomethyl site.
-
Metabolic Stability: The cyclopropane ring blocks metabolic oxidation at the adjacent carbons (C1, C6, C7), potentially extending the half-life of the parent drug.
Reactivity Profile & Handling
Figure 2: Primary reactivity modes. The S_N2 pathway is the primary utility for fragment coupling.
Safety Protocol:
-
Alkylating Agent: As a primary bromide, this compound is a potent alkylating agent. It must be handled in a fume hood with double-gloving (nitrile).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation of the ether.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 145913154: 7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane. Retrieved February 15, 2026, from [Link]
- Doyle, M. P., et al. (1993).Rhodium(II) acetate catalyzed reactions of ethyl diazoacetate with 3,6-dihydro-2H-pyran.
Cyclopropane-Containing Morpholine Isosteres: A Technical Guide for Advanced Drug Discovery
Sources
- 1. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 2. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lifechemicals.com [lifechemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bonding Properties of Cyclopropane and Their Chemical Consequences [periodicos.capes.gov.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 7-Oxabicyclo[4.1.0]heptane [webbook.nist.gov]
- 18. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]
- 19. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
Methodological & Application
Preparation of 3-oxabicyclo[4.1.0]heptane analogs from 3,6-dihydro-2H-pyran
Application Note: Strategic Synthesis of 3-Oxabicyclo[4.1.0]heptane Scaffolds
Executive Summary & Strategic Significance
The 3-oxabicyclo[4.1.0]heptane scaffold represents a high-value structural motif in modern medicinal chemistry. It serves as a conformationally restricted bioisostere of morpholine, a ubiquitous pharmacophore in drug discovery. By fusing a cyclopropane ring to the pyran core, researchers can lock the chair conformation, reducing entropic penalties upon binding to target proteins (e.g., PI3K/mTOR kinases) and potentially improving metabolic stability by blocking oxidation at the
This guide details the synthesis of 3-oxabicyclo[4.1.0]heptane from 3,6-dihydro-2H-pyran using the Furukawa modification of the Simmons-Smith reaction. Unlike the traditional zinc-copper couple method, the Furukawa protocol (Et
Mechanistic Insight & Reaction Pathway
The transformation relies on the generation of an electrophilic zinc carbenoid species. The reaction is stereospecific, preserving the alkene geometry, and proceeds through a concerted "butterfly-type" transition state.
Key Mechanistic Features:
-
Reagent: Bis(iodomethyl)zinc (
) or Ethyl(iodomethyl)zinc ( ), generated in situ from diethylzinc ( ) and diiodomethane ( ). -
Directing Effects: While 3,6-dihydro-2H-pyran lacks a proximal hydroxyl group to direct the carbenoid (as seen in allylic alcohols), the electron-rich nature of the C4-C5 double bond facilitates rapid cyclopropanation.
-
Solvent Effects: Non-coordinating solvents (DCM, DCE) are preferred to maximize the electrophilicity of the zinc carbenoid. Strong donors (THF) can retard the reaction.
Figure 1: Reaction pathway for the cyclopropanation of 3,6-dihydro-2H-pyran via the Furukawa reagent.
Experimental Protocol: The Furukawa Modification
This protocol is optimized for a 10 mmol scale . It prioritizes safety due to the pyrophoric nature of diethylzinc.
Materials & Reagents
| Reagent | Role | Equiv. | CAS No. | Notes |
| 3,6-Dihydro-2H-pyran | Substrate | 1.0 | 2562-83-6 | Distill if colored/impure. |
| Diethylzinc (Et | Reagent | 2.2 | 557-20-0 | PYROPHORIC. Use 1.0M solution in hexanes. |
| Diiodomethane (CH | Carbene Source | 4.4 | 75-11-6 | Light sensitive. Copper wire stabilizes it. |
| Dichloromethane (DCM) | Solvent | - | 75-09-2 | Anhydrous, degassed. |
| Sat. NH | Quench | - | 12125-02-9 | For destroying residual Zn species. |
Step-by-Step Methodology
1. Setup & Inertion:
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Cool the flask to room temperature under a stream of dry nitrogen.
-
Charge the flask with 3,6-dihydro-2H-pyran (0.84 g, 10 mmol) and anhydrous DCM (50 mL).
2. Carbenoid Generation (The Critical Step):
-
Cool the solution to 0 °C using an ice/water bath.
-
Carefully add Diethylzinc (1.0 M in hexanes, 22 mL, 22 mmol) dropwise via syringe over 15 minutes.
-
Caution: Ensure the needle tip is submerged or close to the liquid surface to minimize fume formation.
-
-
Stir for 10 minutes at 0 °C.
-
Add Diiodomethane (11.8 g, 3.55 mL, 44 mmol) dropwise via syringe over 20 minutes.
-
Observation: A white precipitate (ZnI
) may begin to form, and the solution may become milky. This is normal.
-
3. Reaction Phase:
-
Allow the reaction mixture to warm slowly to room temperature (23 °C) .
-
Stir vigorously for 12–16 hours .
-
Monitoring: Check reaction progress via TLC (stain with KMnO
or Iodine; the product is non-UV active) or GC-MS. The starting material (pyran) should be fully consumed.
4. Quenching & Workup:
-
Cool the mixture back to 0 °C .
-
SLOWLY quench by dropwise addition of saturated aqueous NH
Cl (30 mL) .-
Warning: Rapid gas evolution (ethane/methane) and exotherm will occur. Add dropwise until bubbling ceases.
-
-
Transfer to a separatory funnel. Separate the organic layer.[1][2][3]
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Wash the combined organic layers with:
-
Sat. NaHCO
(50 mL) - removes acidic byproducts. -
Sat. Na
S O (50 mL) - removes residual iodine (if solution is pink/red). -
Brine (50 mL).
-
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure (careful: product may be volatile; do not use high vacuum for extended periods if unfunctionalized).
5. Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Hexanes:Ethyl Acetate (9:1 to 4:1 gradient).
-
Yield: Expect 85–95% isolated yield for the parent compound.
Comparative Data: Method Selection
The following table contrasts the Furukawa method with the traditional Simmons-Smith (Zn-Cu) approach to justify the protocol choice.
| Parameter | Furukawa (Et | Traditional (Zn-Cu / CH |
| Homogeneity | Homogeneous (mostly) | Heterogeneous (Slurry) |
| Activation | Instant (via Et | Requires acid/I |
| Reproducibility | High | Variable (depends on Zn surface area) |
| Reaction Time | 6–16 hours | 12–48 hours |
| Safety Profile | High Risk (Pyrophoric Et | Moderate Risk (Heavy metals) |
| Yield (Typical) | 85–95% | 50–75% |
Troubleshooting & Decision Logic
Use the following logic flow to address common issues during synthesis.
Figure 2: Troubleshooting decision tree for Simmons-Smith cyclopropanation.
Safety & Handling (Critical)
-
Diethylzinc (Et
Zn): This reagent is pyrophoric .[2] It ignites spontaneously upon contact with air.-
Always use a long needle to withdraw liquid from below the surface.
-
Never pull air into the syringe barrel.
-
Keep a beaker of dry sand nearby to smother small fires. Do not use water.[4]
-
-
Diiodomethane (CH
I ): Toxic and potentially mutagenic. Handle in a fume hood. -
Exotherm Control: The formation of the zinc carbenoid and the quench are both exothermic. Maintain strict temperature control (0 °C) during these steps.
References
-
Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes from Olefins." Journal of the American Chemical Society, 1958, 80(19), 5323–5324. Link
-
Furukawa, J.; Kawabata, N.; Nishimura, J. "A Novel Route to Cyclopropanes from Olefins." Tetrahedron Letters, 1966, 7(28), 3353–3354. Link
-
Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2001, 58, 1–415. Link
-
Discovery of 3-Oxabicyclo[4.1.0]heptane... "Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere." Journal of Medicinal Chemistry, 2019, 62(15), 6972–6984. Link
-
Organic Syntheses Procedure. "Cyclopropanation with Diethylzinc and Diiodomethane." Organic Syntheses, Coll.[2][3] Vol. 6, p.327 (1988).[2] Link
Sources
Application Note: Synthesis of Kinase Inhibitors Using 3-Oxabicyclo[4.1.0]heptane Scaffold
[2][3][4]
Executive Summary & Rationale
In the development of kinase inhibitors, the morpholine ring is a "privileged structure" frequently used to interact with the kinase hinge region via its ether oxygen (hydrogen bond acceptor).[2] However, the morpholine nitrogen can introduce liabilities, including metabolic susceptibility (N-oxidation), P-gp efflux, and non-specific binding.
The 3-oxabicyclo[4.1.0]heptane scaffold was identified by Hobbs et al. (AstraZeneca, 2019) as a bioisostere that mimics the coplanar conformation of morpholine when attached to an aromatic core (e.g., pyrimidine) but replaces the nitrogen with a carbon bridgehead. This substitution eliminates the basic center while locking the ether oxygen in the optimal vector for hinge binding, often resulting in enhanced isoform selectivity (e.g., mTOR vs. PI3Kα) and improved permeability.
Key Advantages of the Scaffold
| Feature | Morpholine | 3-Oxabicyclo[4.1.0]heptane | Impact |
| H-Bond Acceptor | Ether Oxygen | Ether Oxygen | Retains critical hinge binding capability. |
| Attachment Point | Nitrogen (N) | Carbon (C1/C6) | Eliminates metabolic N-oxidation liability. |
| Geometry | Chair (flexible) | Fused Bicyclic (Rigid) | Reduces entropy penalty upon binding; locks "active" conformation. |
| Electronic | Electron-rich N | Neutral C-C bond | Modulates electronics of the attached heteroaryl ring. |
Synthetic Strategy & Mechanism
The synthesis hinges on constructing the bicyclic core from a commercially available pyran precursor, followed by metallation and cross-coupling. The critical step is the Simmons-Smith cyclopropanation of a vinyl boronate intermediate.
Mechanism of Action (Chemical)
-
Enolization & Activation: Converting tetrahydro-4H-pyran-4-one to a vinyl triflate activates the C4 position.
-
Borylation: Palladium-catalyzed Miyaura borylation installs the boron handle, creating a nucleophilic coupling partner.
-
Stereoselective Cyclopropanation: The Simmons-Smith reaction (
) adds a methylene group across the double bond. The reaction is directed by the allylic ether oxygen (though less potent than hydroxyl direction) and steric factors, typically yielding the fused system. -
Suzuki-Miyaura Coupling: The resulting
-rich boronate couples with a heteroaryl chloride (e.g., chloropyrimidine), forming the critical bond that mimics the N-C bond of morpholine.
Detailed Experimental Protocols
Phase A: Synthesis of the 3-Oxabicyclo[4.1.0]heptan-1-ylboronate Building Block
Reagents Required:
-
Tetrahydro-4H-pyran-4-one
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (
) -
Bis(pinacolato)diboron (
) -
Diethylzinc (
, 1.0 M in hexanes) -
Diiodomethane (
)
Step 1: Vinyl Triflate Formation
-
Cool a solution of tetrahydro-4H-pyran-4-one (1.0 equiv) in dry THF to -78 °C under
. -
Add LiHMDS (1.1 equiv) dropwise over 30 mins. Stir for 1 hour at -78 °C to generate the enolate.
-
Add a solution of
(1.1 equiv) in THF dropwise. -
Allow the mixture to warm to 0 °C and stir for 2 hours.
-
Quench: Add saturated
solution. Extract with . -
Purification: Flash chromatography (Hexanes/EtOAc) to yield 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate .
Step 2: Miyaura Borylation
-
Combine the vinyl triflate (1.0 equiv),
(1.1 equiv), and potassium acetate (3.0 equiv) in 1,4-dioxane. -
Degas with Argon for 10 mins.
-
Add
(0.05 equiv). -
Heat at 80 °C for 4–6 hours.
-
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography to isolate 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Step 3: Simmons-Smith Cyclopropanation
Critical Safety Note: Diethylzinc is pyrophoric. Handle under strict inert atmosphere.
-
Dissolve the vinyl boronate (1.0 equiv) in dry DCM and cool to 0 °C.
-
Add
(1.0 M in hexanes, 3.0 equiv) dropwise. -
Add
(3.0 equiv) dropwise carefully (exothermic). -
Allow the reaction to warm to room temperature and stir for 12–18 hours.
-
Quench: Carefully add saturated
dropwise at 0 °C. (Caution: Gas evolution). -
Extraction: Extract with DCM. Wash organic layer with brine, dry over
. -
Purification: Silica gel chromatography (0-20% EtOAc/Hexanes).
-
Product: 4,4,5,5-tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-1-yl)-1,3,2-dioxaborolane .
Phase B: Coupling to Kinase Inhibitor Core (Suzuki Coupling)
Target: Coupling the scaffold to a 4-chloropyrimidine derivative (common kinase hinge binder).
-
Dissolve 4-chloropyrimidine derivative (1.0 equiv) and the 3-oxabicyclo boronate (1.2 equiv) in a mixture of 1,4-Dioxane/Water (4:1).
-
Add
(3.0 equiv). -
Degas with Argon. Add
(0.05 equiv). -
Heat at 90–100 °C for 2–4 hours (or microwave at 120 °C for 30 mins).
-
Purification: Standard workup and reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Visualized Workflows
Synthetic Pathway Diagram
The following diagram illustrates the transformation from the pyranone starting material to the final kinase inhibitor lead.
Caption: Step-by-step synthesis of the 3-oxabicyclo[4.1.0]heptane scaffold and its incorporation into a kinase inhibitor.
Pharmacophore Isosterism
This diagram visualizes how the scaffold mimics morpholine.
Caption: Pharmacophore comparison highlighting the structural replacement of the morpholine Nitrogen with the bicyclic Bridgehead Carbon.
References
-
Hobbs, H. et al. (2019).[1][2] "Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway."[1][2][3][4] Journal of Medicinal Chemistry, 62(15), 6972–6984.[1]
-
Pike, K. G. et al. (2015). "Discovery of AZD3147: A Potent, Selective Dual Inhibitor of mTORC1 and mTORC2." Journal of Medicinal Chemistry, 58(2), 832-847.
- Charette, A. B. et al. (2001). "Molten Zinc-Promoted Simmons-Smith Reaction." Journal of the American Chemical Society, 123(33), 8139–8140.
Sources
- 1. Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Benchchem [benchchem.com]
- 2. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Research into mTOR Inhibitors [mdpi.com]
Troubleshooting & Optimization
Preventing ring opening during substitution of 7-(bromomethyl)-3-oxabicyclo[4.1.0]heptane
Current Status: Operational Ticket ID: #SN2-CYC-410 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The "Fragile Triangle" Challenge
You are attempting a nucleophilic substitution on a cyclopropylmethyl bromide scaffold fused to a tetrahydropyran ring. This is not a standard alkyl halide substitution.
The core structural tension lies in the 7-(bromomethyl) group. The carbon-bromine bond is attached to a cyclopropane ring (the [4.1.0] bridge). Upon ionization, this system forms a cyclopropylcarbinyl cation , which has an exceptionally low activation barrier for rearrangement into a cyclobutyl or homoallyl system to relieve ring strain (~27 kcal/mol).
Your Goal: Force a concerted SN2 mechanism.
The Enemy: The SN1 pathway (Carbocation formation
Part 1: Diagnostic Guide (Troubleshooting)
Before proceeding, identify if your reaction has already failed using this diagnostic matrix.
Symptom: "My NMR shows new alkene protons."
-
Diagnosis: Ring Opening (Homoallyl Rearrangement). [1]
-
Mechanism: You likely formed a carbocation.[2][3][4][5][6] The cyclopropane bond broke, moving the double bond to the end of the chain (homoallylic position).
-
Root Cause:
-
Solvent was too protic (stabilized the leaving group ionization).
-
Lewis acid catalyst was present (pulled the bromide off).
-
Temperature was too high (overcame the barrier for rearrangement).
-
Symptom: "Reaction is stalled; Starting Material (SM) is unconsumed."
-
Diagnosis: Steric Shielding.
-
Mechanism: The hydrogens on the cyclopropane ring (positions 1 and 6) sterically hinder the backside attack required for SN2.
-
Root Cause: Nucleophile is too bulky or not reactive enough (softness/hardness mismatch).
Symptom: "Complex mixture/Polymerization."
-
Diagnosis: Ether Cleavage or Oxonium Formation.
-
Mechanism: The 3-oxa oxygen atom (in the pyran ring) can act as a nucleophile or Lewis base. If strong acids are generated (HBr byproduct), the ether ring may open.
-
Root Cause: Lack of acid scavenger (base) in the media.
Part 2: The "Golden Route" Protocols
To prevent ring opening, you must maximize the rate of SN2 (
Protocol A: The Finkelstein Assist (Recommended)
This method converts the bromide to an iodide in situ. The iodide is a better leaving group (weaker bond) but also a better nucleophile, often accelerating the reaction without requiring heat that triggers rearrangement.
Reagents:
-
Solvent: Acetone (anhydrous) or 2-Butanone (MEK) for higher boiling point (if strictly necessary).
-
Additive: Sodium Iodide (NaI) - 1.5 equiv.
-
Nucleophile: Your desired Nu (e.g., NaN3, KCN).
Step-by-Step:
-
Dissolve 7-(bromomethyl)-3-oxabicyclo[4.1.0]heptane (1.0 equiv) in anhydrous Acetone (0.1 M).
-
Add NaI (1.5 equiv). A white precipitate (NaBr) indicates the exchange is working. Stir at RT for 30 mins.
-
Add your Nucleophile (1.2–1.5 equiv).
-
Monitor via TLC/LCMS.
-
Why this works: The intermediate 7-(iodomethyl) species reacts faster in SN2 reactions, allowing you to keep the temperature low.
-
Protocol B: Polar Aprotic Acceleration (For Hard Nucleophiles)
If you are using basic nucleophiles (amines, alkoxides), you must avoid solvation of the nucleophile to keep it "naked" and reactive.
Reagents:
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide). Strictly Anhydrous.
-
Temperature: 0°C
Room Temperature. Do not heat >40°C.
Step-by-Step:
-
Cool the solvent to 0°C.[7]
-
Add the Nucleophile first to ensure a high concentration of Nu- is waiting for the substrate.
-
Add the substrate dropwise.[8]
-
Maintain 0°C for 1 hour, then slowly warm to RT.
-
Why this works: High dielectric constant promotes charge separation, but the aprotic nature prevents the solvent from caging the nucleophile, increasing the rate of backside attack (
) significantly enough to outcompete ionization.
-
Part 3: Critical Decision Pathways (Visualization)
The following diagram illustrates the kinetic competition between the desired substitution and the fatal rearrangement.
Caption: Kinetic competition between the concerted SN2 pathway (Green) and the thermodynamic SN1 rearrangement pathway (Red).
Part 4: Technical Data & Reagent Selection
Solvent Compatibility Table
The choice of solvent is the single most critical variable for this substrate.
| Solvent | Type | Suitability | Mechanism Impact |
| DMF / DMSO | Polar Aprotic | High | Maximizes SN2 rate; leaves Nu "naked". |
| Acetone | Polar Aprotic | Medium | Good for Finkelstein (NaI); low boiling point limits thermal risk. |
| Ethanol / MeOH | Polar Protic | CRITICAL FAILURE | Solvates Nu (slows SN2); stabilizes Cation (promotes SN1). |
| Water | Polar Protic | CRITICAL FAILURE | Guarantees ring opening/solvolysis. |
| THF | Ether | Low | Poor solubility for many salts; reaction may be too slow. |
Nucleophile Selection Guide
Soft nucleophiles are preferred to minimize basicity (which could trigger elimination, though less likely on this scaffold).
-
Excellent: Azide (
), Cyanide ( ), Thiolates ( ), Iodide ( ). -
Good: Amines (primary/secondary) – Use excess to scavenge acid.
-
Risky: Alkoxides (
), Hydroxide ( ) – High basicity may cause side reactions with the ether ring or elimination.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Lewis Acids (like AgBF4 or ZnBr2) to pull off the bromide? A: Absolutely not. Lewis acids catalyze the formation of the carbocation. In a cyclopropylmethyl system, a carbocation is synonymous with rearrangement. You must push the leaving group off from the back, not pull it off from the front.
Q: The reaction is too slow at room temperature. Can I reflux? A: Proceed with extreme caution. Higher temperatures increase the entropy term, which favors the unimolecular dissociation (SN1) over the bimolecular association (SN2). If you must heat, do not exceed 40-50°C, and ensure your solvent is strictly aprotic (DMF).
Q: Why does the "3-oxa" oxygen matter? A: While the cyclopropane is the primary stability concern, the oxygen at position 3 creates an acetal-like environment if the ring opens. Under acidic conditions (generated by HBr byproduct), the pyran ring can cleave. Always include a mild base (e.g., K2CO3 or hindered amine) to neutralize acid byproducts.
References
-
Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society.[9] (Establishes the fundamental instability of the cyclopropylcarbinyl cation).
-
Marek, I., & Simaan, S. (2010). Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones. (Discusses modern strategies for substitution on strained rings without opening).
-
Chemistry Steps. SN2 Reaction Mechanism and Conditions. (General grounding on solvent effects for SN2 vs SN1).
-
BenchChem. Application Notes: Nucleophilic Substitution Reactions of (8-Bromooctyl)cyclopropane.[10] (Practical protocols for handling cyclopropyl-alkyl halides).
Sources
- 1. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asccollegekolhar.in [asccollegekolhar.in]
- 3. m.youtube.com [m.youtube.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Handling air-sensitive Simmons-Smith reagents for cyclopropanation
Topic: Handling Simmons-Smith Reagents ( , )
Status: Operational | Ticket Priority: High (Safety/Yield Critical)
Introduction: The "Black Box" of Cyclopropanation
Welcome to the Technical Support Center for organozinc chemistry. You are likely here because your Simmons-Smith reaction is suffering from one of three common failures: initiation latency (nothing happens), protodemetallation (reaction stops/yield drops), or workup emulsion (you cannot separate the layers).
The Simmons-Smith reaction involves the generation of a zinc carbenoid (typically iodomethylzinc iodide,
Warning: This guide covers the handling of Diethylzinc (
Decision Matrix: Selecting the Right Modification
Before troubleshooting, ensure you are running the correct variant for your substrate.
Figure 1: Logic flow for selecting the appropriate zinc carbenoid generation method based on substrate electronic properties.
Technical Protocols & Standard Operating Procedures (SOP)
Protocol A: The Furukawa Modification ( )
Best for: Most substrates, acid-sensitive groups, and ensuring reproducibility.
The Mechanism:
Unlike the solid-liquid interface of
Reagents:
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Must be anhydrous.
-
Zinc Source:
(1.0 M in hexanes). Pyrophoric. -
Carbene Source: Diiodomethane (
).[1][5][6]
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a round-bottom flask (RBF) with a stir bar under vacuum. Backfill with Argon (3 cycles).
-
Solvent Charge: Add anhydrous DCM/DCE and the alkene substrate via syringe. Cool to -15°C to 0°C .
-
Diethylzinc Addition:
-
Critical: Use a gas-tight syringe or cannula.
-
Add
(typically 2.0 equiv) dropwise.[6] -
Note: Pure
is pyrophoric; commercial hexane solutions are safer but still air-sensitive.
-
-
Carbenoid Generation: Add
(2.0 equiv) dropwise.[6]-
Observation: A white precipitate (
) may eventually form, but the initial solution should remain clear/cloudy.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Quench: See Module 4.
Protocol B: The Charette Asymmetric Modification
Best for: Enantioselective cyclopropanation of allylic alcohols.
The Logic: A chiral dioxaborolane ligand coordinates to the zinc, directing the methylene delivery to one face of the alkene via the allylic alcohol oxygen.
Key Additive:
- (Charette Ligand).
Modification to Protocol A:
-
Mix the Allylic Alcohol and the Charette Ligand (1.0 equiv) in DCM.
-
Add
(2.0 equiv) at 0°C. Stir for 10 mins to form the zinc alkoxide. -
Add
(2.0 equiv) dropwise.[6] -
Maintain at -10°C to 0°C to maximize enantiomeric excess (ee).
Critical Workup Procedures (The "Landing")
The most common user complaint is "sticky white sludge" during extraction. This is zinc hydroxide/iodide polymers.
The Fix: Chelation Breakdown Do not use simple water/brine. You must solubilize the zinc salts.
| Quench Method | Reagent | Application | Pros/Cons |
| Standard | Sat. | General use | Pro: Cheap. Con: Can still leave some emulsion. |
| The "Emulsion Breaker" | Rochelle's Salt (Sat. K-Na Tartrate) | Heavy emulsions | Pro: Excellent phase separation. Con: Slow (requires vigorous stirring for 1-2 hours). |
| The "Chelator" | 10% | Stubborn Zinc salts | Pro: Instant solubilization of Zn. Con: High pH (basic) - incompatible with base-sensitive products. |
Recommended Quench Sequence:
-
Cool reaction to 0°C.
-
Slowly add Sat.
(Caution: Gas evolution of ethane/methane). -
Dilute with
or DCM. -
If layers are indistinct, add Rochelle's Salt solution and stir vigorously until two clear layers appear (may take 30+ mins).
Troubleshooting & FAQ
Q1: My reaction with Zn-Cu couple never started. Recovered starting material.
Diagnosis: Passive Zinc Surface.
The Science: The
-
Activation: Wash Zn dust with 10% HCl, then water, then acetone, then ether. Dry under high vacuum.
-
Entrainment: Add a crystal of Iodine (
) or a few drops of 1,2-dibromoethane and heat gently before adding the . This "etches" the surface. -
Sonication: Sonicate the reaction mixture for 10-15 minutes during the initiation phase.
Q2: I am using the Furukawa reagent ( ) and saw a flash of fire/smoke.
Diagnosis: Seal failure or rapid addition.
The Science:
-
Check your septa for core-ing (holes).
-
Ensure your Nitrogen/Argon line has positive pressure.
-
Never pull air back into the syringe before transfer.
-
Emergency: Have a bucket of sand or Class D extinguisher nearby. Do not use water.[4]
Q3: The reaction stalls at 50% conversion.
Diagnosis: Carbenoid Decomposition.
The Science: The active species (
-
Double Addition: Add the reagents in two portions. Start with 1.5 equiv. After 2 hours, add another 1.0 equiv of
and .[6] -
Concentration: Run the reaction more concentrated (0.5 M to 1.0 M). Dilution slows the bimolecular step.
Q4: My substrate is electron-deficient (e.g., enone) and won't react.
Diagnosis: Electronic Mismatch. The Science: The zinc carbenoid is electrophilic.[3][7] It struggles to attack electron-poor alkenes. The Fix: Use the Shi Modification .
-
Add Trifluoroacetic Acid (TFA) (1.0 equiv relative to
) to the solution before adding . -
This generates a mixed species (
) which is significantly more electrophilic and reactive toward enones.
Visualizing the Workflow
Figure 2: Operational workflow for handling air-sensitive Furukawa reagents. Note the critical loop at step 4 for stalled reactions.
References
-
Simmons, H. E., & Smith, R. D. (1959).[8] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[5][6][8][9] Link
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1968).[8] Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[3] Tetrahedron. Link
-
Charette, A. B., Juteau, H., Lebel, H., & Molinaro, C. (1998).[10] Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Mechanism. Journal of the American Chemical Society.[5][6][8][9] Link
-
Lorenz, J. C., Long, J., Yang, Z., Xue, S., Xie, X., & Shi, Y. (2004).[9] A Novel Class of Tunable Zinc Reagents (RXZnCH2Y) for Efficient Cyclopropanation of Olefins.[9] The Journal of Organic Chemistry. Link
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Link
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. wcu.edu [wcu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Simmons-Smith Reaction [organic-chemistry.org]
- 10. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Bromomethyl Cyclopropane (BMCP) Derivatization
Topic: Side reactions of bromomethyl cyclopropanes with strong nucleophiles Role: Senior Application Scientist Status: Active Support
Welcome to the "Bermuda Triangle" of Alkylation
Welcome to the technical support center for strained-ring chemistries. You are likely here because your simple SN2 substitution on (Bromomethyl)cyclopropane (BMCP) failed, yielding a mixture of linear alkenes (homoallylic products) instead of the desired cyclopropyl derivative.
BMCP is a deceptive substrate. While it appears to be a standard primary alkyl halide, the strain energy of the cyclopropane ring (~27.5 kcal/mol) creates a "hair-trigger" reactivity profile. When reacting with strong nucleophiles, you are navigating a bifurcation point between three competing pathways:
-
Trajectory A (Desired): Direct SN2 displacement.
-
Trajectory B (Ionic Side Reaction): SN2' Ring Opening (Nucleophilic attack on the ring).
-
Trajectory C (Radical Side Reaction): Single Electron Transfer (SET) leading to rapid radical rearrangement.
This guide provides the diagnostic tools and protocols to navigate these pathways.
Diagnostic Modules & Troubleshooting
Module 1: The Radical Trap (Grignards & Organolithiums)
Symptom: You used a carbon nucleophile (e.g., PhMgBr or BuLi), and NMR shows terminal alkene signals (
Technical Insight: Strong organometallic nucleophiles often react via a Single Electron Transfer (SET) mechanism rather than a pure polar SN2 pathway. Upon accepting an electron, the C-Br bond undergoes mesolytic cleavage to generate the cyclopropylcarbinyl radical .
This radical is a "kinetic clock."[1] It rearranges to the homoallyl radical with a rate constant of
Visualizing the Pathway (Graphviz):
Caption: The "Radical Clock" mechanism where rapid ring opening outcompetes direct coupling during SET processes.
Corrective Protocol:
-
Switch Metals: Replace Hard/SET-prone nucleophiles (Li, Mg) with softer metals that favor concerted pathways. Use Organozinc or Organocuprate reagents.
-
Temperature: If you must use Grignards, conduct the reaction at -78°C . The rearrangement rate (
) drops significantly at lower temperatures, potentially allowing the bimolecular coupling to compete. -
Additives: Addition of styrene (radical scavenger) can inhibit the reaction if it's purely radical, confirming the mechanism, though this is diagnostic, not preparative.
Module 2: The Ionic Fork (Heteroatom Nucleophiles)
Symptom: Reaction with amines, azides, or alkoxides yields low conversion or unexpected alcohols/ethers.
Technical Insight: With heteroatom nucleophiles (N, O, S), the mechanism is predominantly ionic. However, the transition state for SN2 on BMCP is sterically more hindered than a standard ethyl group due to the "umbrella" effect of the cyclopropyl hydrogens.
-
Hard Nucleophiles/Bases (Alkoxides): Can attack the ring carbons (SN2' mechanism) or cause solvolysis if the solvent is protic.
-
Soft Nucleophiles (Thiolates, Cyanide, Azide): Generally prefer the direct SN2 attack at the exocyclic carbon.
Data: Nucleophile Hardness vs. Reaction Outcome
| Nucleophile Class | Example Reagent | Dominant Mechanism | Primary Product | Risk Factor |
| Soft / Good Nu | SN2 | Cyclopropyl-R | Low (High Yield) | |
| Hard / Basic | SN2 + Solvolysis | Mixed (Ethers) | Medium (Solvent dependent) | |
| Super-Nucleophile | SN2' | Ring Opened | High (Strain relief driven) | |
| Neutral | SN1-like | Cyclobutanol / Homoallyl | High (Cationic rearrangement) |
Experimental Protocols
Protocol A: Optimized SN2 Substitution (The "Safe" Route)
Use this for introducing Azides, Nitriles, or Thioethers.
Reagents:
-
Substrate: (Bromomethyl)cyclopropane (1.0 equiv)
-
Nucleophile: Sodium Azide (
) or Potassium Cyanide ( ) (1.5 equiv) -
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF. Crucial: Do not use protic solvents.
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Solvation: Dissolve the nucleophile in anhydrous DMSO (0.5 M concentration). Note:
is sparingly soluble in THF; DMSO is required for a homogeneous SN2 environment. -
Addition: Add (Bromomethyl)cyclopropane dropwise at 0°C .
-
Why? Although SN2 is favored, the exotherm can trigger local heating and radical formation.
-
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 12–16 hours.
-
Monitoring: Check TLC or GC-MS.[2] Look for the disappearance of the starting bromide.
-
-
Workup: Dilute with diethyl ether and wash copiously with water (to remove DMSO). Dry over
.[2]
Protocol B: Carbon-Carbon Bond Formation (Avoiding Ring Opening)
Use this when you need to attach an alkyl group.
Reagents:
-
Substrate: (Bromomethyl)cyclopropane
-
Reagent: Organocuprate (
) generated in situ.
Step-by-Step:
-
Transmetallation: Generate the organolithium (
) in ether at -78°C. -
Cuprate Formation: Add CuI (0.5 equiv) and warm to -20°C briefly to form the Gilman reagent (
). -
Coupling: Cool back to -78°C . Add (Bromomethyl)cyclopropane slowly.
-
Mechanism Check: The cuprate undergoes oxidative addition/reductive elimination which is less prone to the "free radical" release that plagues pure Grignard additions.
FAQ: Troubleshooting Common Failures
Q: Why did my reaction with NaOEt in Ethanol yield a mixture of ethers and alcohols? A: You triggered a solvolysis pathway. In protic solvents, the bromide can leave (assisted by solvent), generating a transient cyclopropylcarbinyl cation. This cation is non-classical and rapidly rearranges to cyclobutyl and homoallylic cations, which are then trapped by the solvent (Ethanol). Fix: Use a polar aprotic solvent (DMF/THF) and a non-nucleophilic base if deprotonation is the goal, or switch to the Williamson ether synthesis using the alcohol as the nucleophile on the bromide in DMF.
Q: Can I use Lewis Acids to accelerate the reaction?
A: Absolutely not. Lewis acids (e.g.,
Q: I see a "bifurcated" spot on my TLC. What is it?
A: This is often the linear homoallylic bromide or the rearranged product co-eluting. Cyclopropyl and Homoallyl isomers have very similar
Decision Logic for Researchers
Use this flow to determine your experimental design:
Caption: Decision matrix for selecting reagents to minimize BMCP side reactions.
References
-
Beckwith, A. L. J., & Bowry, V. W. (1994).[3] Kinetics of Reactions of Cyclopropylcarbinyl Radicals. Journal of the American Chemical Society.[4]
-
Newcomb, M. (1993). Radical Clocks: Molecular Stopwatches for Timing Organic Reactions. Tetrahedron.
-
Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society.[4]
-
BenchChem Application Notes. (2025). Nucleophilic Substitution Reactions of (8-Bromooctyl)cyclopropane.
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism: Sterics and Strain.[5]
Sources
Deactivating silica gel for chromatography of 3-oxabicyclo[4.1.0]heptanes
Ticket ID: #EPX-8821 Subject: Deactivation of Silica Gel for Acid-Sensitive Epoxide Purification Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
The Challenge: 3-Oxabicyclo[4.1.0]heptane (cyclohexene oxide) and its derivatives are critical pharmacophores, often serving as non-nitrogenous isosteres for morpholine in kinase inhibitors (e.g., PI3K/mTOR pathways). However, these strained bicyclic ethers are inherently acid-labile .
The Failure Mode:
Standard flash chromatography grade silica gel (
-
Hydrolysis: Formation of trans-1,2-diols.[1]
-
Rearrangement: Isomerization to ketones or aldehydes (Meinwald rearrangement).
-
Irreversible Adsorption: Complete loss of mass on the column.
The Solution: To successfully isolate these compounds, you must neutralize the stationary phase Lewis acid sites. This guide details the Triethylamine (TEA) Deactivation Protocol , the industry standard for stabilizing acid-sensitive epoxides during purification.
The Mechanism of Failure
Understanding why your purification fails is the first step to fixing it. The strain energy of the 3-oxabicyclo[4.1.0]heptane ring (~27 kcal/mol) makes it highly susceptible to nucleophilic attack once activated by a proton source.
Diagram 1: Acid-Catalyzed Degradation on Silica
Figure 1: Mechanistic pathway of epoxide degradation on untreated silica gel. The acidic silanol groups protonate the strained oxygen, facilitating ring opening.
Standard Operating Procedures (SOPs)
Choose the protocol based on your compound's sensitivity.
Method A: Mobile Phase Doping (Standard Sensitivity)
Recommended for most 3-oxabicyclo[4.1.0]heptane derivatives.
Principle: Adding a basic amine to the mobile phase creates a dynamic buffer system, capping silanol groups in real-time as the solvent front advances.
Protocol:
-
Solvent Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate).[2][3]
-
Doping: Add 1.0% v/v Triethylamine (TEA) to the mobile phase.
-
Example: For 1 L of 9:1 Hex/EtOAc, add 10 mL of TEA.
-
-
Equilibration: Flush the column with 2–3 column volumes (CV) of the doped solvent before loading your sample.
-
Elution: Run the purification using the doped solvent.
| Parameter | Specification | Note |
| TEA Concentration | 0.5% – 2.0% | Higher concentrations may cause peak broadening. |
| Sample Loading | Liquid load (DCM) or Celite | Avoid solid loading on raw silica. |
| Post-Run | Evaporation | TEA is volatile but requires high vac/azeotrope to remove completely. |
Method B: Slurry Pre-Treatment (High Sensitivity)
Recommended for highly strained or electron-rich epoxides that degrade instantly upon contact.
Principle: This method chemically modifies the entire silica bed before the mobile phase is introduced, ensuring the compound never encounters a free acidic silanol.
Protocol:
-
Slurry Preparation: In an Erlenmeyer flask, suspend the silica gel in a solution of 5% TEA in Hexanes .
-
Soaking: Swirl and let stand for 15 minutes. This allows the amine to coordinate tightly to the silica surface.
-
Packing: Pour the slurry into the column.
-
Washing (Critical): Flush the column with 3 CVs of pure mobile phase (without TEA) to remove excess free amine.
-
Why? Excess free amine in the eluent can cause "streaking" or alter the
of your compound significantly.
-
-
Elution: Run the column with your standard (non-doped) solvent system.[4] The silica remains deactivated due to the strong adsorption of the initial amine wash.
Troubleshooting & FAQs
Q1: My compound is streaking/tailing badly. What happened?
Diagnosis: You likely used too much TEA or failed to wash the column in Method B. Fix:
-
If using Method A, reduce TEA to 0.1% - 0.5%.
-
If using Method B, ensure you flush the column with neutral solvent until the eluent pH is near neutral before loading.
-
Note: Amines can deprotonate slightly acidic protons on your product, creating charged species that drag on silica.
Q2: Can I use Pyridine instead of Triethylamine?
Answer: Yes, but it is not recommended .
-
Toxicity: Pyridine is significantly more toxic and has a lingering odor.
-
Removal: Pyridine (bp 115°C) is harder to remove via rotary evaporation than TEA (bp 89°C).
-
Basicity: TEA (
~10.7) is a stronger base than Pyridine ( ~5.2) and is more effective at neutralizing silanols.
Q3: I followed the protocol, but my yield is still low. Where is it?
Diagnosis: The compound might be degrading during concentration (rotovap), not chromatography. Fix:
-
Epoxides can degrade in the collection flask if the solvent becomes acidic (e.g., breakdown of chlorinated solvents).
-
Action: Add a few drops of TEA to the collection flask before evaporation to keep the environment basic during solvent removal.
Q4: Should I just use Alumina?
Answer: If silica deactivation fails, Neutral Alumina (Activity Grade III) is the correct alternative.
-
Pros: Naturally non-acidic; excellent for epoxides.
-
Cons: Lower resolution (theoretical plates) than silica; requires different method development.[2]
Decision Logic: Method Selection
Use this workflow to determine the correct approach for your specific 3-oxabicyclo[4.1.0]heptane derivative.
Diagram 2: Purification Strategy Flowchart
Figure 2: Decision matrix for selecting the appropriate stationary phase treatment based on compound stability.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Not Voodoo.
-
Hobbs, H., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway.[5][6][7] Journal of Medicinal Chemistry, 62(15), 6972-6984.[6]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution.[8] The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text on flash chromatography).
Sources
- 1. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) Discovery of 3Oxabicyclo[4.1.0]heptane a Non-Nitrogen [research.amanote.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Controlling Regioselectivity in the Functionalization of Bicyclic Ethers
Welcome to the technical support center for the regioselective functionalization of bicyclic ethers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively modifying these valuable scaffolds. Bicyclic ethers are privileged structures in medicinal chemistry, and precise control over their functionalization is paramount for synthesizing novel therapeutics. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the functionalization of bicyclic ethers.
Q1: I am attempting a C-H functionalization on an oxabicyclo[2.2.1]heptane derivative and obtaining a mixture of regioisomers at the C2 and C3 positions. How can I improve the selectivity?
A1: Achieving high regioselectivity in the C-H functionalization of saturated bicyclic ethers is a common challenge due to the presence of multiple, electronically similar C-H bonds. Several factors can be tuned to favor a single regioisomer:
-
Directing Groups: The most robust strategy is the installation of a directing group. A well-chosen directing group can position the catalyst in close proximity to a specific C-H bond, leading to selective activation. For example, an amide or a picolinamide directing group can effectively direct metallation to the exo-face of the bicyclic system.[1][2][3]
-
Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its ligands play a crucial role. Bulky ligands can enhance selectivity by favoring attack at the less sterically hindered C-H bond. Screening a panel of catalysts (e.g., Palladium, Rhodium, Iridium) and ligands is often necessary to find the optimal combination for your specific substrate.[4][5]
-
Solvent Effects: The solvent can influence the conformation of the substrate and the catalyst, thereby affecting regioselectivity. Experiment with a range of solvents with varying polarities, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMAc).[4][6][7]
Q2: My ring-opening reaction of a substituted bicyclic epoxide is not proceeding with the expected regioselectivity. What are the key factors to consider?
A2: The regioselectivity of bicyclic epoxide ring-opening is a classic problem governed by a delicate balance of steric and electronic effects, as well as the nature of the nucleophile and reaction conditions.
-
Under Basic or Nucleophilic Conditions (SN2-like): With strong, "hard" nucleophiles (e.g., Grignard reagents, organolithiums), the reaction typically proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom.[8][9][10]
-
Under Acidic Conditions (SN1-like): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, respectively. This activates the epoxide and the reaction proceeds through a transition state with significant carbocationic character. The nucleophile will then attack the more substituted carbon, which can better stabilize the partial positive charge.[8][11]
-
Switching Regioselectivity: It is possible to switch the regioselectivity by changing the reaction conditions. For example, using organocuprates can sometimes favor attack at the more substituted position, even under seemingly nucleophilic conditions, due to the "softer" nature of the nucleophile.[9]
Q3: I am observing undesired side reactions, such as elimination or rearrangement, during the functionalization of my bicyclic ether. How can I minimize these?
A3: Bicyclic systems can be prone to rearrangement and elimination pathways due to inherent ring strain.
-
Temperature Control: Many side reactions have higher activation energies than the desired transformation. Running the reaction at a lower temperature for a longer duration can often suppress these undesired pathways.[4]
-
Choice of Base: If a base is used, its strength and steric bulk are critical. A bulky, non-nucleophilic base can minimize deprotonation at undesired sites that may lead to elimination.
-
Reaction Time: Prolonged reaction times, even at lower temperatures, can sometimes lead to product degradation or isomerization. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the optimal reaction time.
Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting advice for specific experimental challenges.
Guide 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation of a Substituted Oxabicycloalkane
Symptom: You are attempting a Pd-catalyzed C-H arylation of a 6-substituted-7-oxabicyclo[2.2.1]heptane derivative with an aryl bromide and obtaining a mixture of C5 and C6-arylated products, with a low yield of the desired isomer.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Ligand | The ligand is not providing sufficient steric hindrance to differentiate between the C5 and C6 positions. Try screening a panel of bulky phosphine ligands such as XPhos, SPhos, or RuPhos.[4] |
| Incorrect Solvent Choice | The solvent may not be optimal for the solubility of the catalyst and substrate, or for stabilizing the key intermediates in the catalytic cycle. Experiment with different solvents like DMAc, NMP, or dioxane.[4][6] |
| Inappropriate Base | The choice of base is critical for the C-H activation step. Screen different bases such as K₂CO₃, Cs₂CO₃, or KOAc. |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.[4] |
Experimental Protocol: Ligand Screening for Regioselective C-H Arylation
-
Set up a parallel reaction array with your bicyclic ether substrate (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and the base that gave the best initial results (e.g., K₂CO₃, 2.0 equiv).
-
To each reaction vessel, add a different bulky phosphine ligand (10 mol%).
-
Add the chosen solvent (e.g., dioxane) to each vessel.
-
Degas the reaction mixtures with argon for 10-15 minutes.
-
Heat the reactions to the desired temperature (e.g., 80-120 °C) and monitor by LC-MS.
-
Analyze the regioisomeric ratio in the crude reaction mixture by ¹H NMR or HPLC.
Guide 2: Uncontrolled Ring-Opening of a Bicyclic Ether with an Organometallic Reagent
Symptom: You are attempting to perform a regioselective ring-opening of a 2-substituted-oxirane fused to a bicyclic system using a Grignard reagent, but you are observing a mixture of products corresponding to attack at both carbons of the oxirane.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Lewis Acidity of Grignard Reagent | The magnesium in the Grignard reagent can act as a Lewis acid, coordinating to the epoxide oxygen and promoting a degree of SN1-character, leading to a loss of regioselectivity. |
| Reaction Temperature | Higher temperatures can favor the thermodynamically controlled product, which may not be the desired regioisomer. |
| Solvent Influence | The coordinating ability of the solvent can affect the aggregation state and reactivity of the organometallic reagent. |
Experimental Protocol: Modifying Conditions for Regioselective Ring-Opening
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetically controlled product, which is often the result of attack at the less hindered site.
-
Use a Different Organometallic Reagent: Switch to an organocuprate (e.g., a Gilman reagent, R₂CuLi). Cuprates are "softer" nucleophiles and often exhibit higher regioselectivity for attack at the less substituted carbon in epoxides.
-
Add a Lewis Acid Scavenger: In some cases, the addition of a Lewis acid scavenger can suppress undesired Lewis acid-catalyzed pathways.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Decision-Making Workflow for Troubleshooting Poor Regioselectivity in C-H Functionalization
Caption: Troubleshooting workflow for poor regioselectivity.
Diagram 2: Steric vs. Electronic Control in Bicyclic Epoxide Ring-Opening
Caption: Factors influencing epoxide ring-opening regioselectivity.
References
-
Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990-1001. [Link]
-
Cheminform Abstract: Ring-Opening of Cyclic Ethers with Carbon-Carbon Bond Formation by Grignard Reagents. (2010). ChemInform, 41(29). [Link]
-
Epoxides Ring-Opening Reactions - Chemistry Steps. (2020). [Link]
-
Help understanding how "steric effects" are distinct from "electronic effects"? (2021). Chemistry Stack Exchange. [Link]
-
Iridium-catalyzed hydroacylation reactions of C1-substituted oxabenzonorbornadienes with salicylaldehyde: an experimental and computational study. (2022). Beilstein Journal of Organic Chemistry, 18, 256-264. [Link]
-
Kaltenberger, S., Meinshausen, J., Dey, J., Sánchez-González, C., & van Gemmeren, M. (2026). Regioselective C–H Alkenylation of Phenyl Ethers. Organic Letters, 28(1), 94-99. [Link]
-
Overcoming the limitations of directed C-H functionalizations of heterocycles. (2014). Nature, 515(7527), 365-369. [Link]
-
Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning. (2020). Angewandte Chemie International Edition, 59(32), 13253-13259. [Link]
-
Reactions of mono- and bicyclic enol ethers with the I2–hydroperoxide system. (2006). Russian Chemical Bulletin, 55(1), 138-143. [Link]
-
Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. (2024). Chemical Society Reviews. [Link]
-
RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning. (2022). Digital Discovery, 1(4), 458-466. [Link]
-
Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. (2021). ChemRxiv. [Link]
-
Switch in regioselectivity of epoxide ring-opening by changing the organometallic reagent. (2004). Tetrahedron: Asymmetry, 15(22), 3575-3584. [Link]
-
The Baeyer–Villiger reaction: solvent effects on reaction mechanisms. (2012). Organic & Biomolecular Chemistry, 10(45), 9034-9042. [Link]
Sources
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
Definitive Guide: Stereochemical Assignment of 7-Substituted 3-Oxabicyclo[4.1.0]heptanes
Topic: Distinguishing exo and endo isomers of 7-substituted 3-oxabicyclo[4.1.0]heptane Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide (Technical/Experimental).
Executive Summary
The 3-oxabicyclo[4.1.0]heptane scaffold (a 3-oxanorcarane) is a critical structural motif in glycomimetics, nucleoside analogues, and polymer precursors. Distinguishing between the exo (7-anti) and endo (7-syn) isomers is synthetically challenging but analytically distinct. This guide provides a validated protocol for stereochemical assignment using 1H NMR coupling constants (
Key Insight: The assignment relies on the "Crossover Rule" of cyclopropane fusion—the exo-substituent isomer possesses the endo-proton, resulting in a large cis-coupling constant, while the endo-substituent isomer possesses the exo-proton, resulting in a small trans-coupling constant.
Part 1: Structural Foundation & Nomenclature
Before interpreting spectra, one must rigorously define the stereochemical relationships. The bicyclic system consists of a tetrahydropyran ring fused to a cyclopropane ring.
-
Numbering: Bridgehead carbons are C1 and C6. The oxygen atom is at position 3. The cyclopropane methine carbon is C7.
-
Stereochemical Definitions (Relative to the 6-membered ring):
-
Exo-Isomer: The substituent at C7 points away from the six-membered ring (concave face). Consequently, the H7 proton is endo (pointing toward the ring).
-
Endo-Isomer: The substituent at C7 points toward the six-membered ring (convex face). Consequently, the H7 proton is exo (pointing away from the ring).
-
Decision Logic for Assignment
The following Graphviz diagram illustrates the logical flow for determining stereochemistry based on NMR data.
Figure 1: Decision tree for stereochemical assignment based on vicinal coupling constants.
Part 2: Analytical Methods & Comparative Data
Method 1: 1H NMR Spectroscopy (The Gold Standard)
The most reliable method for distinguishing these isomers is 1H NMR, specifically analyzing the vicinal coupling between the bridgehead protons (H1/H6) and the cyclopropyl proton (H7).
A. Vicinal Coupling Constants (
)
In bicyclo[4.1.0] systems, the magnitude of the coupling constant is governed by the Karplus relationship.
-
Cis-relationship (H7 endo / H1): The dihedral angle is near 0°, leading to a large coupling constant (
Hz). -
Trans-relationship (H7 exo / H1): The dihedral angle is larger (typically ~145° in these fused systems), but in cyclopropanes, trans coupling is characteristically smaller than cis coupling (
Hz).
B. Chemical Shift Trends
Due to the magnetic anisotropy of the six-membered ring (and the oxygen atom), the endo and exo positions at C7 experience different shielding environments.
-
H7-Endo (Exo-Isomer): Located within the shielding cone of the C1-C6 bond and the ring current. Typically appears upfield (shielded).
-
H7-Exo (Endo-Isomer): Located outside the primary shielding zone. Typically appears downfield (deshielded).
C. NOE Correlations (NOESY/ROESY)
-
Exo-Isomer (H7 endo): H7 shows strong NOE correlations with the axial protons of the six-membered ring (H2ax/H5ax).
-
Endo-Isomer (H7 exo): H7 is distant from the ring protons; the substituent at C7 may show NOE correlations with the ring protons.
Comparative Data Summary
| Feature | Exo-Isomer (Product A) | Endo-Isomer (Product B) |
| Substituent Position | Exo (Away from ring) | Endo (Toward ring) |
| H7 Proton Position | Endo (Toward ring) | Exo (Away from ring) |
| Stereochemical Relation (H1 vs H7) | Cis | Trans |
| High (7.0 – 9.5 Hz) | Low (2.0 – 5.0 Hz) | |
| H7 Chemical Shift ( | Upfield (Shielded) | Downfield (Deshielded) |
| Key NOE Signal | H7 | Substituent |
| Thermodynamic Stability | Generally Higher (Less steric clash) | Lower (Steric clash with ring) |
Part 3: Experimental Protocols
Synthesis of Isomeric Mixture
To generate standards for comparison, a non-stereoselective Simmons-Smith cyclopropanation is recommended.
Reagents: 3,6-Dihydro-2H-pyran, Diiodomethane (
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon.
-
Reagent Prep: Add 10 mL DCM and 5.0 mmol of 3,6-dihydro-2H-pyran. Cool to 0°C.[1]
-
Carbenoid Formation: Carefully add 1.0 M
in hexanes (10 mmol) dropwise. Caution: Pyrophoric. -
Addition: Add
(10 mmol) dropwise over 20 minutes. A white precipitate may form. -
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quench: Quench slowly with saturated
solution. -
Workup: Extract with DCM (3x), wash with brine, dry over
, and concentrate. -
Purification: The exo and endo isomers can typically be separated by flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The endo isomer is often slightly more polar due to the dipole alignment with the ring oxygen.
NMR Characterization Workflow
Instrument: 400 MHz or higher (600 MHz recommended for clear splitting).
Solvent:
Step-by-Step Analysis:
-
Acquire 1H Spectrum: Focus on the region
0.0 – 1.5 ppm for cyclopropyl protons. -
Identify H7: Look for the multiplet integrating to 1H (or 2H if unsubstituted).
-
Measure J-Values:
-
If H7 appears as a triplet or dd with
Hz, assign as Exo-Isomer . -
If H7 appears as a triplet or dd with
Hz, assign as Endo-Isomer .
-
-
Verify with NOESY: Set mixing time to 500 ms. Check for cross-peaks between H7 and the bridgehead/ring protons.
Part 4: Mechanistic Pathway Visualization
The synthesis of these isomers via the Simmons-Smith reaction is influenced by the conformation of the dihydropyran precursor.
Figure 2: Synthetic pathways and steric control in the formation of 3-oxabicyclo[4.1.0]heptane isomers.
References
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[2] Link
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[1][2][3][4] Link
-
Reich, H. J. (n.d.).[5] NMR Spectroscopy – Coupling Constants. University of Wisconsin-Madison. Link
-
NIST Chemistry WebBook. (2023). 7-Oxabicyclo[4.1.0]heptane.[5][6][7][8] National Institute of Standards and Technology. Link
-
Banwell, M. G., et al. (1997). Endo- and exo-Stereochemistry in the Diels–Alder Reaction. Journal of Chemical Education. Link
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester - Google Patents [patents.google.com]
- 6. 7-oxabicyclo[4.1.0]heptane | Sigma-Aldrich [sigmaaldrich.com]
- 7. (1R,3R,6S)-ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate(1210348-12-1) 1H NMR spectrum [chemicalbook.com]
- 8. 7-Oxabicyclo[4.1.0]heptan-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate;prop-2-enenitrile;styrene | C25H31NO4 | CID 44153913 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Tale of Two Rings: A Comparative Guide to the pKa Values and Chemical Personas of Morpholine and 3-Oxabicyclo[4.1.0]heptane
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: A Flawed Premise Reveals a Deeper Truth
In the landscape of medicinal chemistry, the six-membered heterocycle morpholine is a ubiquitous scaffold. Its unique combination of an amine and an ether functional group imparts desirable physicochemical properties, including aqueous solubility and a key hydrogen bond accepting feature. A common query among researchers involves comparing its properties to potential isosteres, such as 3-oxabicyclo[4.1.0]heptane. This guide directly addresses the topic of comparing the pKa values of these two molecules.
However, a direct comparison of their pKa values is fundamentally misleading. Morpholine is a secondary amine, and its pKa reflects the acidity of its conjugate acid, quantifying its moderate basicity. In stark contrast, 3-oxabicyclo[4.1.0]heptane is a bicyclic ether, a class of compounds not typically characterized by basicity in aqueous or biological systems.
This guide will first elucidate the profound differences in the acid-base chemistry of these two compounds. It will then pivot to the more pertinent and insightful comparison: the role of 3-oxabicyclo[4.1.0]heptane as a non-basic, non-nitrogen containing bioisostere of morpholine, a strategic substitution in drug design to modulate molecular properties while preserving key binding interactions.
Part 1: The Basicity of Morpholine - A Quantitative Perspective
Morpholine is a heterocyclic compound featuring both amine and ether functional groups.[1] The presence of the nitrogen atom's lone pair of electrons makes it a Brønsted-Lowry base; it readily accepts a proton to form its conjugate acid, the morpholinium ion. The strength of this basicity is quantified by the pKa of this morpholinium ion.
The pKa of an amine's conjugate acid is a critical parameter in drug design, influencing properties such as solubility, membrane permeability, and off-target interactions (e.g., with hERG channels or cytochrome P450 enzymes). Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[2]
The ether oxygen in morpholine exerts an electron-withdrawing inductive effect, pulling electron density away from the nitrogen. This makes the nitrogen's lone pair slightly less available for protonation compared to a similar cyclic amine without the oxygen, such as piperidine (pKa ≈ 11.1).[3] Consequently, morpholine is a weaker base than piperidine, with a pKa value firmly in the mid-range for amines.
| Compound | Structure | Functional Group | Experimental pKa (of Conjugate Acid) | Reference |
| Morpholine | C₄H₉NO | Secondary Amine | 8.33 - 8.49 | [4][5] |
Table 1: Experimental pKa value for the conjugate acid of Morpholine.
Part 2: The Basicity of 3-Oxabicyclo[4.1.0]heptane - A Case of Mistaken Identity
3-Oxabicyclo[4.1.0]heptane is a saturated bicyclic ether. Its structure consists of a cyclohexane ring fused to a cyclopropane ring, with an oxygen atom replacing one of the methylene groups in the six-membered ring. Crucially, it contains no nitrogen atom.
While the oxygen atom possesses lone pairs of electrons and can act as a Lewis base or a hydrogen bond acceptor, ethers are profoundly weak bases compared to amines.[6] This is due to the higher electronegativity of oxygen compared to nitrogen, which causes the oxygen to hold its lone pair electrons more tightly, making them far less available for donation to a proton.[7]
Ethers can only be protonated by very strong acids, and the resulting conjugate acids (oxonium ions) are themselves extremely strong acids.
| Compound | Structure | Functional Group | Estimated pKa (of Conjugate Acid) | Reference |
| 3-Oxabicyclo[4.1.0]heptane | C₆H₁₀O | Bicyclic Ether | ~ -2.0 to -3.0 | [4][8] |
Table 2: Estimated pKa range for a protonated ether, representative of 3-Oxabicyclo[4.1.0]heptane's conjugate acid.
Part 3: The "pKa" Showdown: An Apples-to-Oranges Comparison
Placing the pKa values side-by-side starkly illustrates the chasm in basicity between these two molecules.
| Parameter | Morpholine | 3-Oxabicyclo[4.1.0]heptane |
| pKa (of Conjugate Acid) | ~8.4 | ~ -2 to -3 |
| Relative Basicity | Moderately Basic | Essentially Non-Basic |
Table 3: A direct comparison of the pKa values highlights the fundamental difference in basicity.
A pKa of ~8.4 means that at physiological pH (7.4), a significant portion of morpholine will exist in its protonated, charged form. In contrast, a pKa of -2 to -3 for the conjugate acid of an ether means that the neutral, non-protonated form is overwhelmingly dominant at any pH above 0. For all practical purposes in a biological context, 3-oxabicyclo[4.1.0]heptane is a neutral, non-basic molecule. Morpholine is approximately 10¹¹ times more basic than the ether.
Caption: Protonation equilibria for Morpholine vs. a generic Ether.
Part 4: The True Relationship: 3-Oxabicyclo[4.1.0]heptane as a Morpholine Bioisostere
The initial query, while chemically inexact, points to a sophisticated concept in drug design: bioisosterism. 3-Oxabicyclo[4.1.0]heptane has been identified in the scientific literature as a potent, non-nitrogen containing morpholine isostere.[9][10] This means it can replace the morpholine ring in a drug molecule, potentially maintaining or improving biological activity while altering other properties.
Why the Substitution Works:
The primary driver for this isosteric relationship is the oxygen atom. In many kinase inhibitors, for example, the morpholine oxygen forms a critical hydrogen bond with the "hinge" region of the enzyme's active site.[9] The oxygen in 3-oxabicyclo[4.1.0]heptane can replicate this crucial hydrogen-bonding interaction. Its rigid bicyclic structure also presents a defined three-dimensional shape that can fit into the same binding pocket.
Advantages of Removing the Basic Center:
Replacing morpholine with 3-oxabicyclo[4.1.0]heptane strategically eliminates the basic nitrogen. This modification can be highly advantageous:
-
Improved Permeability: Removing a polar, ionizable center can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.
-
Reduced Off-Target Effects: Basic amines are known to sometimes interact with targets like the hERG potassium channel, leading to cardiotoxicity. Removing the basic center can mitigate this risk.
-
Altered Metabolic Profile: The nitrogen in morpholine can be a site of metabolism. Its removal introduces a completely different metabolic profile, which may enhance drug stability.
Caption: Bioisosteric replacement of Morpholine with 3-Oxabicyclo[4.1.0]heptane.
Part 5: Experimental Protocol for pKa Determination of Morpholine
The pKa of morpholine can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the amine as a strong acid is incrementally added.
Methodology: Potentiometric Titration
-
Sample Preparation: Prepare a solution of morpholine of known concentration (e.g., 0.05 M) in deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the morpholine solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Fill a burette with a standardized solution of a strong acid, such as hydrochloric acid (HCl) (e.g., 0.1 M).
-
Data Collection: Record the initial pH of the morpholine solution. Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
-
Endpoint Determination: Continue the titration past the equivalence point, which is characterized by a sharp drop in pH.
-
Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the morpholine has been neutralized). This corresponds to the inflection point of the first derivative of the titration curve.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Conclusion
A direct comparison of the pKa values of morpholine and 3-oxabicyclo[4.1.0]heptane serves primarily to highlight their profoundly different chemical natures. Morpholine is a moderately basic amine (pKa of conjugate acid ≈ 8.4), a property that is central to its behavior in chemical and biological systems. 3-Oxabicyclo[4.1.0]heptane is a bicyclic ether that is, for all practical purposes, a non-basic, neutral molecule.
The true value in comparing these two structures lies not in their disparate basicities, but in the concept of bioisosterism. 3-Oxabicyclo[4.1.0]heptane represents a clever strategy in medicinal chemistry to replace the morpholine ring, retaining its crucial hydrogen-bonding ability and three-dimensional structure while eliminating the basic nitrogen center. This substitution allows drug designers to fine-tune physicochemical properties, offering a powerful tool to optimize permeability, reduce off-target toxicities, and improve metabolic stability in the pursuit of safer and more effective therapeutics.
References
- Vertex AI Search, "MORPHOLINE | C4H9NO"
- PubChem, "Morpholine | C4H9NO | CID 8083"
- Scribd, "Pka Chart | PDF | Amine | Acid Dissoci
- ACS Publications, "Discovery of 3-Oxabicyclo[4.1.
- PubMed, "Discovery of 3-Oxabicyclo[4.1.
- Quora, "Why are amines more basic than ethers?"
- Homework.Study.
- OpenStax adaptation, "24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition"
- ChemicalBook, "Morpholine: Applic
- ChemicalBook, "110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties"
- Wikipedia, "Morpholine"
- Cambridge MedChem Consulting, "Tuning basicity"
- Chemistry LibreTexts, "21.4: Acidity and Basicity of Amines"
- AAT Bioquest, "What are the important factors th
- Master Organic Chemistry, "5 Key Basicity Trends of Amines"
Sources
- 1. homework.study.com [homework.study.com]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. quora.com [quora.com]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Cyclopropane Ring Integrity Post-Nucleophilic Substitution
Introduction: The Allure and Challenge of the Cyclopropane Ring
The cyclopropane motif, a three-membered carbocycle, is a coveted structural element in modern drug discovery. Its inherent ring strain endows it with unique conformational properties, often leading to potent and selective biological activity. However, this same strain energy that makes it attractive also renders it susceptible to cleavage. Nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry, pose a significant challenge to the integrity of the cyclopropane ring. The desired S\textsubscript{N}2 reaction, leading to the retention of the three-membered ring, is often in competition with ring-opening pathways, which can lead to a complex mixture of undesired byproducts.
For researchers in drug development, the unambiguous confirmation of the cyclopropane ring's integrity is not merely an analytical task; it is a critical step in ensuring the efficacy and safety of a potential therapeutic agent. This guide provides a comparative analysis of the most effective analytical techniques for validating the cyclopropane ring post-synthesis, offering field-proven insights and detailed experimental protocols to navigate this synthetic challenge.
The Mechanistic Dichotomy: Ring Retention vs. Ring Opening
Understanding the potential reaction pathways is paramount to developing a robust validation strategy. The desired outcome is a clean S\textsubscript{N}2 displacement of a leaving group on a substituent attached to the cyclopropane ring. However, the nucleophile can also attack one of the electrophilic carbon atoms of the ring itself, leading to ring cleavage. This is particularly prevalent in "donor-acceptor" cyclopropanes where the ring is polarized.[1]
Caption: Competing reaction pathways in nucleophilic substitution on a cyclopropane substrate.
A Multi-Technique Approach: The Key to Unambiguous Validation
No single analytical technique can definitively and universally confirm the integrity of a cyclopropane ring in all contexts. A comprehensive and trustworthy validation strategy relies on the synergistic use of multiple analytical methods. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy, supplemented by the predictive power of Computational Chemistry.
Caption: A multi-faceted analytical workflow for validating cyclopropane ring integrity.
Comparative Analysis of Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for confirming the presence of the cyclopropane ring and determining the connectivity of the newly introduced substituent. Both ¹H and ¹³C NMR provide characteristic chemical shifts for the cyclopropyl protons and carbons, which are typically found in the upfield region of the spectrum due to the ring's diamagnetic anisotropy.[2]
Characteristic NMR Signatures of Cyclopropanes:
| Nucleus | Typical Chemical Shift (ppm) | Key Observations |
| ¹H | 0.2 - 1.5 | Highly shielded protons, often appearing as complex multiplets due to geminal and vicinal coupling. |
| ¹³C | -5 - 20 | Uniquely shielded carbons, providing a clear diagnostic window. |
Advanced 2D NMR Techniques for Unambiguous Assignment:
While 1D NMR provides initial evidence, 2D NMR experiments are essential for definitively piecing together the molecular puzzle.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, allowing for the tracing of the spin systems within the cyclopropane ring and its substituents. This is crucial for confirming that the substituent is attached to the ring and not part of a ring-opened structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This experiment is invaluable for assigning the characteristic upfield ¹³C signals to their corresponding protons on the cyclopropane ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for confirming the connectivity between the nucleophile (or a proton on the nucleophile) and the cyclopropane ring.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to identify the chemical shift regions of interest.
-
COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H connectivities.
-
HSQC Acquisition: Acquire a phase-sensitive gradient-edited HSQC to correlate one-bond ¹H-¹³C pairs.
-
HMBC Acquisition: Run a gradient-selected HMBC experiment, optimizing the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe two- and three-bond correlations.
-
Data Analysis: Integrate the data from all spectra to build a complete picture of the molecular structure, paying close attention to the correlations that confirm the integrity of the cyclopropane ring and its connection to the new substituent.
Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry is a rapid and sensitive technique for determining the molecular weight of the product, providing the first piece of evidence for a successful substitution reaction. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further corroborating the expected molecular formula.
While MS is excellent for confirming the overall composition, interpreting the fragmentation pattern can provide clues about the presence of the cyclopropane ring. Cyclopropanes can undergo characteristic fragmentation pathways, including the loss of the entire cyclopropyl group or ring-opening followed by fragmentation. However, these patterns can be complex and may not always be sufficient to definitively distinguish between the desired product and a ring-opened isomer, especially without authentic standards for comparison.
Experimental Protocol: GC-MS Analysis for Byproduct Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the crude reaction mixture to identify both the desired product and any volatile byproducts, such as those resulting from ring-opening.
-
Sample Preparation: Dilute a sample of the crude reaction mixture in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Method Development: Use a capillary column with a suitable stationary phase (e.g., DB-5ms) and develop a temperature gradient that effectively separates the starting material, the desired product, and potential byproducts. Ring-opened isomers may have different retention times compared to the cyclopropane-containing product.
-
MS Acquisition: Acquire mass spectra in electron ionization (EI) mode.
-
Data Analysis: Analyze the mass spectrum of each separated peak. Compare the fragmentation patterns to identify the molecular ions and characteristic fragments of the expected product and potential ring-opened structures.
X-ray Crystallography: The Gold Standard for Absolute Structure Determination
When a single crystal of the product can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure, including the absolute stereochemistry.[3] This technique generates a three-dimensional electron density map of the molecule, allowing for the precise determination of bond lengths, bond angles, and connectivity. For validating cyclopropane ring integrity, X-ray crystallography is the ultimate arbiter, leaving no room for ambiguity.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most challenging step is growing a single crystal of suitable quality. This often involves screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
-
Structure Validation: The final structure is validated to ensure its chemical and crystallographic soundness.
Infrared (IR) Spectroscopy: A Quick Check for Ring Strain
Infrared spectroscopy can provide a quick, albeit less definitive, indication of the presence of a cyclopropane ring. The strained C-H bonds of the cyclopropane ring typically exhibit a stretching vibration at a higher frequency (around 3050 cm⁻¹) compared to the C-H bonds of alkanes. The presence of this band, along with the absence of bands corresponding to potential ring-opened products (e.g., C=C stretching for an alkene), can serve as supporting evidence for the retention of the cyclopropane ring.
Computational Chemistry: Predicting the Outcome
Density Functional Theory (DFT) calculations have become an increasingly powerful tool for predicting the outcome of chemical reactions. By modeling the transition states for both the desired S\textsubscript{N}2 reaction and the competing ring-opening pathways, it is possible to calculate the activation energies for each.[4] A significantly lower activation energy for the S\textsubscript{N}2 pathway would suggest that the reaction is likely to proceed with retention of the cyclopropane ring. These computational insights can guide the design of reaction conditions to favor the desired outcome.
Caption: Energy profile comparing the activation barriers for S\textsubscript{N}2 and ring-opening pathways, as can be calculated by DFT.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, Stereochemistry | Provides detailed structural information in solution. | Can be complex to interpret for complex molecules; may not be definitive for certain isomers. |
| Mass Spectrometry | Molecular Weight, Fragmentation | High sensitivity; excellent for identifying byproducts in a mixture (GC-MS). | Fragmentation patterns can be ambiguous; may not distinguish between isomers. |
| X-ray Crystallography | Absolute 3D Structure | Unambiguous and definitive. | Requires a suitable single crystal, which can be difficult to obtain. |
| IR Spectroscopy | Functional Groups, Ring Strain | Quick and simple diagnostic tool. | Provides limited structural information; not definitive on its own. |
| Computational Chemistry | Predicted Reactivity, Energetics | Can guide reaction design and help interpret experimental results. | Relies on approximations and the accuracy of the chosen computational model. |
Case Study: Synthesis and Validation of a Cyclopropyl-Containing Drug Analogue
Consider the synthesis of a novel drug analogue where a thiophenol nucleophile is used to displace a tosylate group on a cyclopropylmethyl tosylate. The desired product is the cyclopropylmethyl sulfide, but a potential byproduct is the ring-opened thioether.
Validation Workflow in Action:
-
Initial Reaction Monitoring (TLC & GC-MS): Thin-layer chromatography shows the consumption of the starting material and the formation of a major new spot. GC-MS analysis of the crude reaction mixture reveals a major peak with the expected molecular weight of the desired product, but also a minor peak with the same mass, suggesting the formation of an isomer.
-
Purification and Preliminary Characterization (IR): The major product is isolated by column chromatography. The IR spectrum shows a C-H stretch at ~3050 cm⁻¹, indicative of a cyclopropane ring.
-
Definitive Structure Elucidation (NMR):
-
¹H NMR: Shows characteristic upfield signals for the cyclopropyl protons.
-
¹³C NMR: A signal in the highly shielded region confirms the presence of cyclopropyl carbons.
-
HMBC: A crucial correlation is observed between the protons of the methylene group attached to the sulfur and the carbons of the cyclopropane ring, definitively confirming the desired connectivity.
-
-
Absolute Confirmation (X-ray Crystallography): A single crystal of the purified product is grown, and X-ray analysis confirms the structure, providing the final, unambiguous validation of the cyclopropane ring's integrity.
-
Computational Correlation (DFT): DFT calculations of the transition states for the S\textsubscript{N}2 and ring-opening pathways show a lower activation barrier for the S\textsubscript{N}2 reaction, consistent with the experimental observation that the desired product is the major component.
Conclusion: A Rigorous and Multi-Faceted Approach is Essential
The synthesis of cyclopropane-containing molecules is a rewarding endeavor that can lead to the discovery of novel therapeutics. However, the inherent reactivity of the cyclopropane ring necessitates a rigorous and multi-faceted approach to structural validation. By combining the strengths of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, and by leveraging the predictive power of computational chemistry, researchers can confidently confirm the integrity of the cyclopropane ring and ensure the quality and integrity of their synthesized compounds. This comprehensive validation strategy is not just good scientific practice; it is a critical component of successful drug discovery and development.
References
-
Richmond, E., et al. (2018). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Angewandte Chemie International Edition, 57(31), 9993-9997. Available at: [Link]
-
Fernández, I., & Sampedro, D. (2019). Mechanistic Insights into the DABCO-Catalyzed Cloke–Wilson Rearrangement: A DFT Perspective. The Journal of Organic Chemistry, 84(15), 9495-9503. Available at: [Link]
-
Smith, A. B., et al. (2005). Design, total synthesis, and evaluation of C13-C14-cyclopropane analogues of (+)-discodermolide. Organic Letters, 7(21), 4613-4616. Available at: [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. Available at: [Link]
-
Ghanem, A., et al. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chromatographia, 61(3-4), 103-111. Available at: [Link]
-
Kwan, E. E. (n.d.). 2D NMR Solutions.pdf. Harvard University. Available at: [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]
-
University of Cambridge. (n.d.). Advantages and disadvantages. DoITPoMS. Available at: [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]
-
News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Available at: [Link]
-
Chen, Y., et al. (2025). Sc(OTf)3‐Catalyzed Ring‐Opening Reactions of Donor‐Acceptor Cyclopropanes/Bicyclo[1.1.0]butanes: Access to 3‐Substituted Chromenones, Cyclopenta[b]chromenones and 2‐Aminobicyclo[2.1.1]hexanes. Advanced Synthesis & Catalysis, 367. Available at: [Link]
-
Liu, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256-278. Available at: [Link]
-
Singh, R., et al. (2023). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available at: [Link]
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]
-
PubMed. (2005). Design, total synthesis, and evaluation of C13-C14 cyclopropane analogues of (+)-discodermolide. Available at: [Link]
-
PubMed. (1998). Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. Available at: [Link]
-
Tobrman, T., et al. (2017). Diastereoselective Cyclopropanation through Michael Addition‐Initiated Ring Closure between α,α‐Dibromoketones and α,β‐Unsaturated Fischer Carbene Complexes. European Journal of Organic Chemistry, 2017(36), 5441-5448. Available at: [Link]
-
Loughborough University Institutional Repository. (n.d.). Synthesis and reactivity of cyclopropanes and cyclopropenes. Available at: [Link]
Sources
13C NMR Carbon Shifts for Bromomethyl-Substituted Cyclopropanes: A Comparative Technical Guide
This guide outlines the
Executive Summary
Assigning bromomethyl-substituted cyclopropanes requires distinguishing between the unique high-field resonance of the cyclopropane ring and the deshielded exocyclic bromomethyl group. Unlike acyclic alkanes, the cyclopropane ring exhibits significant magnetic anisotropy and high s-character in C-H bonds, resulting in unusual upfield shifts (shielding).
This guide provides a comparative analysis of (bromomethyl)cyclopropane against its non-halogenated and direct-halogenated analogs, establishing a baseline for structural verification in drug discovery and synthetic organic chemistry.
Mechanistic Principles of Cyclopropyl Shifts
To interpret these spectra accurately, one must understand the three forces driving chemical shifts in this system:
-
Ring Current Anisotropy: The electron delocalization in the cyclopropane ring (Walsh orbitals) creates a magnetic field that strongly shields ring carbons, pushing them upfield (often < 0 ppm for unsubstituted rings).
-
- and
-Substituent Effects:- -Effect (Ipso): Substitution at a ring carbon generally deshields it (moves it downfield).
- -Effect (Proximal): Adjacent carbons are also deshielded, but typically to a lesser degree than in acyclic systems.
-
Heavy Atom (
) Effect: In bromomethyl derivatives, the bromine atom is in a -position relative to the ring carbons. This often induces a " -gauche" shielding effect, countering some of the alkyl deshielding.
Diagram: Substituent Effect Propagation
Caption: Logical flow of competing magnetic effects determining the final chemical shift.
Comparative Chemical Shift Data
The following table synthesizes experimental trends and substituent chemical shift (SCS) calculations to provide a reliable assignment baseline. All values are reported in ppm relative to TMS in CDCl
Table 1: Comparative C NMR Shifts
| Compound | Structure | C1 (Ipso/ | C2/C3 (Proximal/ | Exocyclic C ( |
| Cyclopropane | -2.9 | -2.9 | N/A | |
| Methylcyclopropane | 10.0 - 13.0 | 6.0 - 8.0 | 22.0 (CH | |
| (Bromomethyl)cyclopropane | 13.0 - 16.0 | 4.0 - 8.0 | 38.0 - 41.0 | |
| Bromocyclopropane | 25.0 - 28.0 | 6.0 - 8.0 | N/A |
Detailed Assignment Notes:
-
Exocyclic Methylene (-CH
Br): This signal is distinct and easily identifiable around 39 ppm . It is significantly deshielded by the electronegative bromine atom compared to a methyl group (22 ppm). -
Ipso Carbon (C1): The attachment of the -CH
Br group deshields the ring carbon to ~13-16 ppm. This is less deshielded than bromocyclopropane (27 ppm) because the bromine is one bond further away. -
Proximal Carbons (C2/C3): These remain high-field (4-8 ppm). The "heavy atom" effect of bromine (gamma to these carbons) may cause slight shielding compared to methylcyclopropane, keeping them very close to 0 ppm.
Stereochemical Differentiation (Cis/Trans)
When a second substituent is introduced (e.g., 1-bromo-2-methylcyclopropane), stereochemistry profoundly impacts chemical shifts due to steric compression (Steric Shielding) .
Differentiation Logic
- -Gauche Effect: In cis isomers, substituents are spatially closer. This steric crowding expands the electron cloud, increasing shielding (upfield shift).
-
Assignment Rule: For ring carbons, the cis-isomer resonances typically appear upfield (lower ppm) compared to the trans-isomer.
Table 2: Stereochemical Shift Trends (Predictive)
| Isomer | Relative Shift Trend | Diagnostic Feature |
| Cis-Isomer | Upfield (Shielded) | Substituents on same face cause steric compression. |
| Trans-Isomer | Downfield (Deshielded) | Minimized steric interaction; "normal" substituent effects dominate. |
Example: In 1-bromo-2-methylcyclopropane, the methyl carbon in the cis isomer will resonate at a lower frequency (e.g., ~18 ppm) than in the trans isomer (e.g., ~23 ppm).
Experimental Protocol for High-Fidelity Acquisition
To ensure data integrity suitable for publication or regulatory filing, follow this validated workflow.
Workflow Diagram
Caption: Standardized protocol for acquiring quantitative
Step-by-Step Methodology
-
Solvent Selection: Use CDCl
(Chloroform-d) as the standard solvent. It appears as a 1:1:1 triplet at 77.16 ppm . -
Concentration: Dissolve 30–50 mg of the cyclopropane derivative in 0.6 mL of solvent. Cyclopropane signals can be weak due to long relaxation times (
); higher concentration improves signal-to-noise ratio. -
Pulse Sequence: Use a standard proton-decoupled sequence (e.g., zgpg30 on Bruker).
-
Relaxation Delay (D1): Set to 2–5 seconds . Cyclopropyl carbons (especially quaternary or substituted ones) have long
relaxation times. A short D1 will suppress the signal integration.
-
-
Referencing: Calibrate the spectrum to the CDCl
triplet center (77.16 ppm) or internal TMS (0.00 ppm). -
Verification: Check for the absence of signals in the 100-150 ppm range (alkene impurities) to confirm ring integrity.
References
-
Burke, J. J., & Lauterbur, P. C. (1964).
C Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 86(9), 1870–1871. Link -
Weiner, P. H., & Malinowski, E. R. (1967). Substituent Effects.[1][2][3][4][5][6][7] VII. Carbon-13 Nuclear Magnetic Resonance of Substituted Cyclopropanes. The Journal of Physical Chemistry, 71(8), 2791–2793. Link
-
Monti, J. P., Faure, R., & Vincent, E. J. (1975).[8]
C NMR of Bromocyclopropane and Derivatives. Organic Magnetic Resonance, 7, 637.[8] Link -
Hutton, H. M., & Schaefer, T. (1963). Proton Magnetic Resonance Spectra of Cyclopropane Derivatives. Canadian Journal of Chemistry, 41(10), 2429-2437. Link
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.pdx.edu [web.pdx.edu]
- 7. web.pdx.edu [web.pdx.edu]
- 8. spectrabase.com [spectrabase.com]
Safety Operating Guide
7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane proper disposal procedures
Part 1: Executive Summary & Compound Profile
The Dual-Hazard Challenge 7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane presents a unique disposal challenge due to its bifunctional nature. It contains two high-energy reactive groups:[1]
-
Strained Epoxide Ring: Susceptible to nucleophilic attack and polymerization.
-
Alkyl Bromide: A potent alkylating agent.
Unlike standard organic solvents, this compound cannot simply be bulked with "Non-Halogenated" waste.[2] Its disposal requires a strategy that mitigates the risk of uncontrolled polymerization (exotherm) and prevents the formation of toxic alkylation byproducts.
Immediate Action Directive:
-
Do NOT dispose of via sanitary sewer.
-
Do NOT mix with strong acids, bases, or amines in the waste container (risk of violent polymerization).[2]
-
Mandatory Stream: Halogenated Organic Waste.
Part 2: Hazard Identification & Regulatory Classification
Before handling, you must classify the waste to ensure downstream compliance (RCRA/EPA).[2]
| Property | Classification | Operational Implication |
| Primary Hazard | Alkylating Agent | Treats DNA/Proteins as nucleophiles.[1] Carcinogenic potential. |
| Secondary Hazard | Corrosive / Irritant | Hydrolysis releases HBr (hydrobromic acid).[1] |
| Reactivity | Unstable / Polymerizable | Epoxide ring can open violently if catalyzed by Lewis acids. |
| Waste Code (RCRA) | D003 (Reactive) / Toxic | Treat as "Halogenated Solvent" stream for incineration.[1] |
| Container Material | Glass or Fluoropolymer | Avoid standard metals (Al/Fe) which can catalyze degradation. |
Part 3: Operational Disposal Protocol
This protocol is designed to be a self-validating system.[1] If you cannot check off a step, stop and re-evaluate.
Phase 1: Segregation & Packaging
-
The "Zero-Interaction" Rule: This compound must be segregated from "General Organic Waste" if that waste contains significant amounts of amines (e.g., triethylamine, pyridine) or strong acids.[2] The cross-reactivity between the epoxide and amines in a waste drum can generate sufficient heat to rupture the container.
-
Container Selection: Use amber glass bottles with Teflon-lined caps. If using HDPE, ensure it is rated for halogenated solvents.[2]
Phase 2: Labeling & Storage
-
Labeling: Clearly mark the container as "HALOGENATED ORGANIC WASTE" .
-
Constituent Listing: You must explicitly list: 7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane.[1][3]
-
Hazard Warning: Add the warning: "High Reactivity – Epoxide / Alkyl Halide."
Phase 3: Waste Stream Decision Logic (Visualization)
Figure 1: Decision logic for segregating 7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane to prevent incompatible waste stream mixing.
Part 4: Spill Response & Deactivation (Quenching)
Critical Note: Quenching is intended for spills or cleaning glassware residues. Do not attempt to quench large volumes (>100mL) of pure chemical on the benchtop, as the exotherm may be uncontrollable.
The Chemistry of Deactivation
To render the molecule safe, we must open the epoxide ring and displace the bromide.
-
Reagent: 10% Sodium Thiosulfate (
) + 5% Ethanolamine in water. -
Mechanism:
-
Thiosulfate: Acts as a soft nucleophile to displace the alkyl bromide.
-
Ethanolamine: Opens the epoxide ring under basic conditions.
-
Step-by-Step Decontamination Protocol
-
Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves x2, Goggles, Lab coat).
-
Absorb: Cover the liquid spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels (potential fire hazard if reaction generates heat).[1]
-
Deactivate (In-situ):
-
Gently pour the Thiosulfate/Ethanolamine solution over the absorbent.
-
Allow to sit for 30 minutes . The mixture may warm slightly.
-
-
Collect: Scoop the wet absorbent into a wide-mouth hazardous waste jar.
-
Final Clean: Wipe the surface with dilute acetic acid (vinegar) followed by soap and water.
Deactivation Workflow (Visualization)
Figure 2: Emergency response workflow for deactivating alkylating epoxide spills.
Part 5: References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Lunn, G., & Sansone, E. B. (1994).[2] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referenced for Thiosulfate quenching mechanisms of alkyl halides).
-
PubChem. (n.d.). 7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane Compound Summary. National Library of Medicine. [1]
Sources
Personal protective equipment for handling 7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane
Executive Summary: The "Bifunctional" Threat
7-(Bromomethyl)-3-oxabicyclo[4.1.0]heptane is not a standard solvent or reagent; it is a bifunctional electrophile . Its structure combines a strained epoxide (oxirane) ring with a reactive alkyl bromide.
The Safety Implication: Unlike simple solvents, this compound possesses two distinct sites for nucleophilic attack. It can cross-link biological macromolecules (DNA/Proteins) via alkylation. Standard "splash protection" is insufficient.[1] This guide mandates a Barrier-Over-Dexterity approach, treating the substance as a potential genotoxin and sensitizer.
Part 1: Hazard Identification & Risk Assessment[2]
Before selecting PPE, we must define the mechanism of toxicity to understand why specific barriers are chosen.
| Hazard Class | Chemical Moiety | Mechanism of Action | Physiological Consequence |
| Acute Toxicity | Bromomethyl Group ( | Direct damage to cellular membranes; potential lachrymator (tear-inducing). | |
| Genotoxicity | Epoxide Ring (Oxirane) | Ring Opening / Intercalation | DNA alkylation leading to mutations or replication errors. |
| Sensitization | Combined Structure | Haptenization | Irreversible binding to skin proteins, causing severe allergic contact dermatitis upon future exposure. |
Part 2: Personal Protective Equipment (PPE) Matrix
Critical Directive: Standard disposable nitrile gloves (4-mil) are NOT recommended as the sole primary barrier for prolonged handling of brominated epoxides due to variable permeation rates.
2.1 Glove Selection Protocol
We utilize a Double-Gloving Strategy to balance chemical resistance with the dexterity required for precise weighing and transfer.
| Layer | Material Specification | Function | Brand/Model Examples |
| Inner Layer (Primary Barrier) | EVOH/PE Laminate (2.7 mil) | Provides >4 hours breakthrough time against broad-spectrum alkyl halides and epoxides. | Ansell AlphaTec® 02-100 (Silver Shield / 4H) |
| Outer Layer (Mechanical) | High-Modulus Nitrile (5-8 mil) | Protects the fragile inner laminate from tears; provides grip; acts as a sacrificial splash guard. | Kimberly-Clark Purple Nitrile or Microflex |
| Technique | "Tape-Cuff" Method | Tape the inner laminate glove to the lab coat sleeve. Pull the outer nitrile glove over the cuff. | N/A |
2.2 Respiratory & Body Protection[1][2][3][4]
-
Engineering Control (Primary): All operations must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm .
-
Respiratory (Secondary - Emergency Only): If hood containment is breached, use a Full-Face Resprator with Organic Vapor/Acid Gas (OV/AG) cartridges. Note: N95 masks provide ZERO protection against these vapors.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of aerosol absorption through the tear ducts.
Part 3: Operational Workflow & Handling
3.1 Weighing & Transfer (The "Static" Risk)
Epoxides can be viscous, and brominated compounds are heavy. Static charge can cause droplets to "jump."
-
Preparation: Place a disposable absorbent mat (pig mat) in the fume hood.
-
Anti-Static Measure: Use an ionizing bar or wipe the spatula/syringe with an anti-static cloth before contact.
-
Transfer Method:
-
Solids/Viscous Liquids: Do NOT pour. Use a wide-bore glass pipette or a positive-displacement pipette.
-
Solutions: Cannula transfer is preferred for volumes >10mL to avoid open-air exposure.
-
3.2 Decontamination & Disposal (The "Kill" Step)
You must chemically destroy the reactive sites (Epoxide + Bromide) before disposal.
Deactivation Solution:
-
Composition: 10% Sodium Thiosulfate (
) in water + 5% Sodium Hydroxide ( ). -
Mechanism: Thiosulfate acts as a "soft" nucleophile to open the epoxide ring and displace the bromide, rendering the molecule water-soluble and non-reactive.
-
Protocol:
-
Collect all waste (gloves, wipes, reaction mother liquor) in a dedicated container.
-
Add Deactivation Solution (2:1 ratio of solution to waste).
-
Allow to stand in the fume hood for 24 hours .
-
Check pH (ensure it remains basic). Dispose of as "Deactivated Halogenated Organic Waste."
-
Part 4: Visualization (Logic & Workflow)
4.1 Exposure Response Decision Tree
Caption: Logical decision path for immediate response to dermal or inhalation exposure.
4.2 Operational Safety Workflow
Caption: Step-by-step engineering and PPE controls required from storage to disposal.
Part 5: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[Link]
-
PubChem. (2025). Compound Summary for Oxabicycloheptane derivatives (Analogous Hazard Data). National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
